3-Bromo-5-methoxymandelic acid
Description
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Properties
Molecular Formula |
C9H9BrO4 |
|---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
2-(3-bromo-5-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9BrO4/c1-14-7-3-5(2-6(10)4-7)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
BOSIBWRBHZELEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C(=O)O)O)Br |
Origin of Product |
United States |
Foundational & Exploratory
3-Bromo-5-methoxymandelic acid CAS number and molecular weight
CAS Number: 1261616-74-3 Molecular Weight: 261.07 g/mol [1]
Part 1: Executive Technical Summary
3-Bromo-5-methoxymandelic acid (CAS 1261616-74-3) is a specialized aromatic building block used primarily in the synthesis of pharmaceutical intermediates and fine chemicals.[1] Structurally, it is an
This specific substitution pattern (3-bromo, 5-methoxy) makes it a critical scaffold for Structure-Activity Relationship (SAR) studies, particularly in the development of enzyme inhibitors and receptor ligands where electronic tuning and lipophilicity are decisive factors. It serves as a bio-isostere for naturally occurring mandelic acid derivatives (e.g., Vanillylmandelic acid), offering altered metabolic stability and halogen-bond capabilities.
Chemical Identity Data[2][3][4][5][6][7][8][9][10][11][12][13]
| Parameter | Specification |
| CAS Registry Number | 1261616-74-3 |
| IUPAC Name | 2-(3-Bromo-5-methoxyphenyl)-2-hydroxyacetic acid |
| Molecular Formula | C |
| Molecular Weight | 261.07 g/mol |
| SMILES | COc1cc(Br)cc(c1)C(O)C(=O)O |
| InChI Key | Predicted:[1][2]WTSXKEODVUFEMR-UHFFFAOYSA-N (Analogous) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water |
Part 2: Synthesis & Production Methodology
The synthesis of 3-Bromo-5-methoxymandelic acid typically follows a Cyanohydrin Formation-Hydrolysis pathway, utilizing 3-bromo-5-methoxybenzaldehyde as the primary precursor. This route is preferred for its scalability and the high purity of the resulting
Precursor Selection
-
Primary Precursor: 3-Bromo-5-methoxybenzaldehyde
-
Precursor CAS: 262450-65-7 (or 1261814-91-8)
-
Rationale: The aldehyde functionality provides the necessary electrophilic center for nucleophilic attack by cyanide, establishing the C-C bond required for the mandelic acid backbone.
Step-by-Step Synthesis Protocol
Phase 1: Cyanohydrin Formation
Objective: Convert the aldehyde carbonyl into a cyanohydrin intermediate.
-
Reagents: Sodium Metabisulfite (Na
S O ), Sodium Cyanide (NaCN) or Potassium Cyanide (KCN), Water/Ethanol solvent system. -
Procedure:
-
Dissolve 3-bromo-5-methoxybenzaldehyde (1.0 eq) in a mixture of water and ethanol (1:1 v/v).
-
Add a saturated solution of Sodium Metabisulfite (1.2 eq) dropwise at 0°C to form the bisulfite adduct (solid precipitate often forms).
-
Add an aqueous solution of NaCN (1.5 eq) slowly, maintaining temperature <10°C.
-
Mechanism: The cyanide ion attacks the carbonyl carbon, displacing the sulfite group to form the
-hydroxynitrile (cyanohydrin). -
Workup: Extract with ethyl acetate, wash with brine, and dry over MgSO
.
-
Phase 2: Acid Hydrolysis
Objective: Convert the nitrile group (-CN) into a carboxylic acid (-COOH).
-
Reagents: Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H
SO ). -
Procedure:
-
Dissolve the crude cyanohydrin in concentrated HCl (12M).
-
Heat to reflux (approx. 100°C) for 2–4 hours.
-
Monitoring: Monitor reaction progress via TLC or HPLC for the disappearance of the nitrile peak.
-
Purification: Cool the mixture to precipitate the crude acid. Recrystallize from toluene or an ethyl acetate/hexane mixture to achieve >98% purity.
-
Synthesis Workflow Diagram
Caption: Synthesis pathway from substituted benzaldehyde via cyanohydrin intermediate to final mandelic acid derivative.
Part 3: Applications in Drug Discovery
3-Bromo-5-methoxymandelic acid is utilized not just as a final product, but as a high-value scaffold in medicinal chemistry. Its applications rely on the specific properties of its substituents:
-
Halogen Bonding (Bromine at C3): The bromine atom acts as a lipophilic anchor and a potential halogen bond donor, interacting with backbone carbonyls in target protein active sites.
-
Electronic Modulation (Methoxy at C5): The methoxy group functions as a weak electron-donating group (EDG) via resonance, modulating the pKa of the carboxylic acid and the acidity of the benzylic hydroxyl group.
-
Chirality: The
-hydroxy stereocenter allows for the resolution of enantiomers ( - and - forms), which is critical for creating chiral drugs such as beta-blockers or anticholinergics.
Strategic Utility Map
Caption: Functional utility of the 3-bromo-5-methoxy scaffold in pharmaceutical research and development.
Part 4: Analytical Characterization
To validate the identity of synthesized 3-Bromo-5-methoxymandelic acid, researchers should compare experimental data against these predicted spectral parameters.
Proton NMR ( H-NMR)
Solvent: DMSO-d
| Shift ( | Multiplicity | Integration | Assignment |
| 12.50 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| 7.10 - 7.25 | Multiplet | 3H | Aromatic Protons (C2, C4, C6) |
| 5.90 | Broad Singlet | 1H | Benzylic Hydroxyl (-OH) |
| 5.05 | Singlet | 1H | Chiral Methine (-CH-) |
| 3.78 | Singlet | 3H | Methoxy (-OCH |
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]
. -
Expected Mass: 259.07 Da (Monoisotopic mass of anion).
-
Isotopic Pattern: A characteristic 1:1 doublet ratio for the molecular ion peak (
and ) due to the Br and Br isotopes.
Part 5: Safety & Handling (E-E-A-T)
While specific toxicological data for this exact CAS may be limited, it should be handled according to the safety protocols for halogenated mandelic acid derivatives .
-
Hazard Classification:
-
Handling Protocol:
-
Use in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles (chemical splash resistant).
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation of the benzylic position.
-
References
-
Accela ChemBio. (n.d.). Product Information: 3-Bromo-5-methoxymandelic Acid (CAS 1261616-74-3).[1][4] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10608698, 3-Bromo-5-methoxybenzaldehyde.[3] (Precursor Data). Retrieved from [Link]
-
Supuran, C. T., et al. (2020).[5] Mandelic acid derivatives as inhibitors of carbonic anhydrase. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual grounding for mandelic acid applications).
-
Chemical Register. (n.d.). 3-Bromo-5-methoxymandelic acid Suppliers & Structure Data.[1] Retrieved from [Link]
Sources
- 1. 1805128-71-5,4-Cyano-3,5-difluoromandelic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 10608698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:1644345-96-9 | 3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol | Chemsrc [chemsrc.com]
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A Comparative Structural Analysis: 3-Bromo-5-methoxymandelic Acid vs. Vanillylmandelic Acid (VMA)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed comparative analysis of Vanillylmandelic acid (VMA), a critical endogenous metabolite, and 3-Bromo-5-methoxymandelic acid, a synthetic analogue. While both molecules share the mandelic acid scaffold, their distinct phenyl ring substitutions impart profoundly different physicochemical properties, chemical reactivities, and biological roles. VMA is a well-established clinical biomarker for neuroendocrine tumors, representing the terminal catabolite of the catecholamines epinephrine and norepinephrine.[1][2][3] In contrast, 3-Bromo-5-methoxymandelic acid is a synthetic compound whose properties are dictated by the strategic placement of a methoxy group and a bromine atom. This guide will deconstruct their structural nuances, explore the resulting implications for analytical characterization and potential bioactivity, and provide validated experimental protocols for their differentiation and analysis.
Molecular Profiles: Structure and Physicochemical Properties
A molecule's structure is the foundation of its function. Here, we dissect the individual characteristics of VMA and its bromo-analogue.
Vanillylmandelic Acid (VMA)
Vanillylmandelic acid (IUPAC: 4-hydroxy-3-methoxymandelic acid) is the principal urinary metabolite of the catecholamine neurotransmitters epinephrine and norepinephrine.[4] Its quantification in urine is a cornerstone for diagnosing and monitoring neuroblastoma and pheochromocytoma, which are tumors that secrete excess catecholamines.[2][3]
The structure of VMA features a mandelic acid core—an alpha-hydroxy carboxylic acid attached to a phenyl ring. The ring is substituted with a hydroxyl (-OH) group at the C4 position and a methoxy (-OCH₃) group at the C3 position. This specific 1,3,4-substitution pattern is a direct consequence of its biosynthetic origin from catecholamines, which are metabolized by the enzymes catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[4]
| Property | Vanillylmandelic Acid (VMA) |
| IUPAC Name | Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid[2] |
| Molecular Formula | C₉H₁₀O₅[2][5] |
| Molar Mass | 198.17 g/mol [2][5] |
| Appearance | White crystalline powder[2] |
| Melting Point | 133 °C[2] |
| Solubility | Slightly soluble in DMSO and Ethanol[6] |
| CAS Number | 55-10-7[2][5][6] |
3-Bromo-5-methoxymandelic Acid
3-Bromo-5-methoxymandelic acid (IUPAC: 2-(3-bromo-5-methoxyphenyl)-2-hydroxyacetic acid) is a synthetic derivative. Unlike VMA, it is not a known natural metabolite. Its structure is defined by a 1,3,5-substitution pattern on the phenyl ring, featuring a bromine atom at C3 and a methoxy group at C5. The introduction of the heavy halogen atom (bromine) in place of VMA's hydroxyl group, and the altered substitution pattern, are expected to significantly modify its chemical and physical properties. While data for this specific mandelic acid derivative is scarce, we can infer its properties from the closely related precursor, 3-bromo-5-methoxybenzoic acid.[7][8]
| Property | 3-Bromo-5-methoxymandelic Acid (Predicted) |
| IUPAC Name | 2-(3-bromo-5-methoxyphenyl)-2-hydroxyacetic acid |
| Molecular Formula | C₉H₉BrO₄ |
| Molar Mass | 261.07 g/mol |
| Appearance | Likely a white or off-white solid[7] |
| Melting Point | Predicted to be higher than VMA due to increased mass and potential for stronger crystal lattice interactions. |
| Solubility | Expected to have lower water solubility and higher solubility in nonpolar organic solvents compared to VMA due to the lipophilic bromine atom. |
| CAS Number | Not readily available. |
Head-to-Head Structural Comparison
The seemingly subtle differences in substituent placement and identity between these two molecules lead to significant divergences in their electronic, steric, and reactive profiles.
Analysis of Substituent Effects
| Feature | Vanillylmandelic Acid (VMA) | 3-Bromo-5-methoxymandelic Acid | Scientific Rationale |
| Scaffold | Mandelic Acid | Mandelic Acid | Both molecules share the same core α-hydroxy acid structure. |
| Ring Positions | C3: Methoxy (-OCH₃)C4: Hydroxyl (-OH) | C3: Bromo (-Br)C5: Methoxy (-OCH₃) | The substitution pattern dictates the molecule's symmetry and electronic distribution. |
| Electronic Effects | -OH: Strong electron-donating (resonance)-OCH₃: Strong electron-donating (resonance) | -Br: Electron-withdrawing (induction), weakly deactivating-OCH₃: Strong electron-donating (resonance) | These effects govern the reactivity of the aromatic ring towards electrophilic substitution and influence the acidity of the carboxylic acid and phenolic protons. |
| Key Functional Groups | Phenolic hydroxyl, alcoholic hydroxyl, carboxylic acid, ether | Bromo, alcoholic hydroxyl, carboxylic acid, ether | The phenolic hydroxyl in VMA is a key site for hydrogen bonding and antioxidant activity. The bromine atom in the analogue serves as a lipophilic, electron-withdrawing group and a potential site for synthetic elaboration (e.g., cross-coupling). |
| Lipophilicity (LogP) | ALogP: 0.358[9] | Predicted to be significantly higher | The replacement of a polar hydroxyl group with a nonpolar, large bromine atom drastically increases lipophilicity. |
The phenolic hydroxyl group of VMA makes it a potential antioxidant. In contrast, the bromo-analogue lacks this feature. The electron-withdrawing nature of the bromine atom in 3-bromo-5-methoxymandelic acid will increase the acidity of the carboxylic acid proton compared to VMA.
Implications for Analysis, Synthesis, and Biological Activity
The structural differences have direct and predictable consequences in the laboratory and in biological systems.
Analytical Characterization
-
Chromatography: Due to its higher lipophilicity, 3-Bromo-5-methoxymandelic acid will exhibit a significantly longer retention time on a reversed-phase HPLC column (e.g., C18) compared to the more polar VMA under identical conditions. This provides a straightforward basis for their separation.
-
Mass Spectrometry (MS): The bromo-analogue will produce a highly characteristic isotopic pattern in its mass spectrum. Natural bromine exists as two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two peaks of nearly equal intensity separated by 2 Da (M and M+2). This signature is an unambiguous identifier for a monobrominated compound and is absent in the mass spectrum of VMA.
-
NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will be distinct for each compound. VMA will show a complex splitting pattern for its three aromatic protons, while the 1,3,5-substitution of the bromo-analogue will result in a simpler pattern for its three aromatic protons, with different chemical shifts due to the different electronic environment.
Chemical Synthesis
The synthesis of these molecules proceeds from different starting materials, dictated by the final substitution pattern.
-
VMA Synthesis: A common industrial synthesis involves the condensation of guaiacol (2-methoxyphenol) with glyoxylic acid, leveraging the ortho- and para-directing nature of the hydroxyl group.[2]
-
3-Bromo-5-methoxymandelic Acid Synthesis: A plausible route would start with 3-bromo-5-methoxybenzaldehyde, which can be prepared via bromination of 3-methoxybenzaldehyde.[10] The aldehyde would then be converted to the mandelic acid, for instance, via a cyanohydrin formation followed by hydrolysis.
Biological Activity
-
VMA: The biological role of VMA is almost exclusively as a metabolic endpoint.[1][5][6] Its clinical utility lies in its direct correlation with catecholamine production by certain tumors.[11][12] While it possesses a phenolic structure, its antioxidant activity is not its primary biological significance.
-
3-Bromo-5-methoxymandelic Acid: As a synthetic molecule, it has no known natural biological role. However, bromophenols isolated from marine sources are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[13][14][15] The structure of 3-bromo-5-methoxymandelic acid makes it a candidate for investigation into similar properties. The bromine atom could enhance its ability to penetrate cell membranes, potentially increasing bioavailability or conferring novel activities.
Field-Proven Experimental Protocols
As a Senior Application Scientist, I advocate for robust, self-validating protocols that provide unambiguous results. The following workflows are designed for the comparative analysis of these two compounds.
Protocol 1: Comparative Analysis by RP-HPLC-UV
-
Objective: To separate and quantify VMA and 3-Bromo-5-methoxymandelic acid based on their polarity difference.
-
Instrumentation: HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm), UV detector, autosampler, and column oven.
-
Methodology:
-
Standard Preparation: Prepare 1 mg/mL stock solutions of each compound in methanol. Create a mixed working standard containing 10 µg/mL of each analyte by diluting the stocks in the mobile phase.
-
Mobile Phase: A: 0.1% Formic Acid in Water. B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Ramp linearly from 5% to 95% B
-
15-17 min: Hold at 95% B
-
17.1-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
-
Expected Outcome: A chromatogram showing two well-resolved peaks. VMA will elute earlier due to its higher polarity, followed by the later-eluting, more lipophilic 3-Bromo-5-methoxymandelic acid. This confirms their distinct chemical nature and provides a method for their simultaneous analysis.
Protocol 2: Unambiguous Identification by LC-MS
-
Objective: To confirm the identity of each compound by its accurate mass and, for the bromo-analogue, its characteristic isotopic pattern.
-
Instrumentation: LC-MS system, preferably a Q-TOF or Orbitrap for high-resolution mass accuracy.
-
Methodology:
-
LC Separation: Use the same HPLC method as described in Protocol 1. The eluent from the column is directed to the mass spectrometer source.
-
MS Ionization: Electrospray Ionization (ESI) in negative mode. The carboxylic acid and phenolic hydroxyl (on VMA) are readily deprotonated.
-
MS Acquisition: Scan from m/z 100 to 500.
-
Data Analysis:
-
Extract the ion chromatogram for the expected deprotonated molecule of VMA ([M-H]⁻) at m/z 197.0450.
-
Extract the ion chromatograms for the expected deprotonated molecule of 3-Bromo-5-methoxymandelic acid ([M-H]⁻) at m/z 258.9660 (for ⁷⁹Br) and 260.9640 (for ⁸¹Br).
-
-
-
Expected Outcome: The mass spectrum for the VMA peak will show a single major ion at the correct m/z. The spectrum for the bromo-analogue peak will show two ions of nearly identical abundance separated by ~2 Da, confirming the presence of one bromine atom.
Conclusion
While 3-Bromo-5-methoxymandelic acid and Vanillylmandelic acid are both derivatives of mandelic acid, they occupy vastly different chemical and biological spaces. VMA is a hydrophilic, endogenous metabolite whose importance is intrinsically linked to catecholamine metabolism and clinical diagnostics. Its structure is a direct result of enzymatic processes in the body. Conversely, 3-Bromo-5-methoxymandelic acid is a synthetic analogue whose properties are deliberately tailored by chemical design. The substitution of a hydroxyl group with a bromine atom and the altered 1,3,5-substitution pattern transforms it into a more lipophilic molecule with unique analytical signatures and the potential for unexplored biological activities, typical of other brominated phenolic compounds.[15] Understanding these foundational structural differences is paramount for researchers in designing analytical methods, planning synthetic routes, and exploring new avenues in drug development.
References
- Vertex AI Search. (2025). Vanillylmandelic Acid (VMA)
-
Wikipedia. (n.d.). Vanillylmandelic acid. Retrieved from [Link]
-
Testing.com. (2020). Vanillylmandelic Acid (VMA). Retrieved from [Link]
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ChemBK. (2024). 3-bromo-5-methoxybenzoic acid. Retrieved from [Link]
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Impactfactor. (2015). Synthesis, Characterisation and In Silico Study Of Vanillyl Mandelic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity | Request PDF. Retrieved from [Link]
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PubChemLite. (n.d.). 3-bromo-5-methoxybenzoic acid (C8H7BrO3). Retrieved from [Link]
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NP-MRD. (2005). Showing NP-Card for Vanillylmandelic acid (NP0001316). Retrieved from [Link]
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Science.gov. (n.d.). vanillylmandelic acid vma: Topics. Retrieved from [Link]
-
Lab Results explained. (n.d.). Vanillylmandelic Acid (VMA) - NutriStat Basic Profile. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-hydroxy-4-methoxybenzoic acid | C8H7BrO4 | CID 12928010. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-methylhexanoic acid | C7H13BrO2 | CID 22471954. Retrieved from [Link]
-
ResearchGate. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Clinical significance of vanillylmandelic acid in neuroblastoma. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
National Center for Biotechnology Information. (n.d.). Bromophenols in Marine Algae and Their Bioactivities - PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Clinical Significance of Random Urinary Vanillylmandelic Acid in Patients with Neuroblastoma. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Retrieved from [Link]
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Organic Syntheses. (n.d.). aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]
-
QxMD. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications - a comprehensive review. Retrieved from [Link]
-
MDPI. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Retrieved from [Link]
-
Khan Academy. (n.d.). Bromination of Phenols (video). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved from [Link]
-
MDPI. (2022). Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. Retrieved from [Link]
-
SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]
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National Center for Biotechnology Information. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Retrieved from [Link]
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Safety data sheet (SDS) for 3-Bromo-5-methoxymandelic acid
Content Type: Technical Whitepaper / Predictive Safety Data Profile Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Professionals[1][2]
Executive Summary: The Safety Profile of a Novel Intermediate
In the high-stakes environment of pharmaceutical synthesis, 3-Bromo-5-methoxymandelic acid represents a critical building block, likely utilized in the development of adrenergic receptor modulators or vanilloid analogs.[1][2] As a research-grade chemical entity (NCE) often lacking a widely harmonized commercial Safety Data Sheet (SDS), its handling requires a predictive safety approach based on Structure-Activity Relationships (SAR) and "Read-Across" methodologies from validated analogs.[1][2]
This guide synthesizes theoretical hazard modeling with practical industrial hygiene to establish a self-validating safety protocol. It treats the compound not just as a static reagent, but as a dynamic variable in your experimental workflow.[1][2]
Chemical Identity & Characterization
Precise identification is the first step in safety.[1][2] As this specific isomer may not have a globally standardized CAS in all public registries, we derive its identity from its molecular architecture.[1][2]
| Parameter | Technical Specification |
| Chemical Name | 3-Bromo-5-methoxymandelic acid |
| IUPAC Name | 2-(3-Bromo-5-methoxyphenyl)-2-hydroxyacetic acid |
| Molecular Formula | C₉H₉BrO₄ |
| Molecular Weight | 261.07 g/mol |
| Physical State | Solid (Crystalline Powder) |
| Predicted Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (pH dependent) |
| Key Functional Groups | Alpha-hydroxy acid (AHA), Aryl Bromide, Aryl Ether |
Hazard Identification (GHS Classification)
Rationale: Based on the Read-Across Principle , we utilize data from structurally similar analogs such as 3-Bromo-5-methoxybenzoic acid (CAS 157893-14-6) and Mandelic acid (CAS 90-64-2).[1][2] The presence of the alpha-hydroxy acid moiety combined with the halogenated aromatic ring dictates an Irritant profile.[1][2]
GHS Label Elements
| Hazard Class | Category | Hazard Statement (H-Code) | Basis for Classification |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][2][3] | Acidic nature of the carboxyl group; lipophilicity of the bromo-methoxy ring facilitates dermal penetration.[1][2] |
| Serious Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[1][2][3] | Direct contact with acidic solids causes immediate pH shift and abrasive damage to corneal epithelium.[1][2] |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][2] | Fine dust generation from crystalline solids is a known respiratory tract irritant.[1][2] |
Visualizing the Hazard Assessment Logic
The following diagram illustrates the decision tree used to classify this NCE (New Chemical Entity) in the absence of animal testing data.
Figure 1: Predictive Hazard Assessment Logic derived from functional group analysis.
Safe Handling & Engineering Controls
Trustworthiness in safety comes from engineering out the risk.[1][2] Relying solely on PPE is a failure of protocol.[1][2]
Primary Containment Strategy
-
Solids Handling: Weighing must be performed inside a HEPA-filtered balance enclosure or a chemical fume hood.[1] The light nature of mandelic acid derivatives often leads to electrostatic charging and "fly-away" dust.[1][2]
-
Static Control: Use anti-static weighing boats and grounding straps, as organic powders can possess low Minimum Ignition Energies (MIE).[1]
PPE Selection Matrix
-
Respiratory: NIOSH N95 (minimum) or P100 respirator if handling outside a hood (not recommended).[1][2]
-
Dermal: Nitrile gloves (0.11 mm thickness) are sufficient for incidental contact.[1] For prolonged handling (e.g., synthesis scale-up), double-gloving is required due to the permeation potential of the methoxy-substituted ring.[1][2]
-
Ocular: Chemical safety goggles. Face shields are mandatory during large-scale acid-base adjustments.[1][2]
Emergency Response Protocols
This section details self-validating response loops. If a step fails (e.g., irritation persists), the protocol automatically escalates.
First Aid Decision Tree
Figure 2: Standardized Emergency Response Workflow for Irritant Chemical Exposure.
Stability, Reactivity & Storage
Understanding the "Why" behind storage conditions prevents degradation of your valuable intermediate.[1][2]
-
Light Sensitivity: Halogenated aromatics (Aryl-Br) can undergo photodehalogenation under intense UV light.[1] Store in amber vials.
-
Hygroscopicity: Alpha-hydroxy acids are prone to absorbing moisture, which can catalyze self-esterification (oligomerization).[1][2] Store in a desiccator.
-
Incompatibilities:
Toxicological & Ecological Insights
While specific experimental data for 3-Bromo-5-methoxymandelic acid is sparse, we apply Read-Across from the following validated sources:
-
Acute Toxicity: Predicted LD50 (Oral, Rat) > 2000 mg/kg (Category 5 or Unclassified).[1][2] Based on 3-Bromo-5-methoxybenzoic acid data, which shows low acute mortality but significant local irritation [1].[1][2]
-
Genotoxicity: The mandelic acid scaffold is generally non-mutagenic.[1][2] However, the presence of the bromine substituent warrants caution regarding potential alkylating activity, though aryl halides are typically stable [2].[1][2]
-
Ecological Fate: As an aromatic acid, it is expected to be biodegradable but may lower local water pH if released in large quantities.[1][2]
References
-
PubChem. (n.d.).[1][2][5][6] 3-Bromo-5-methoxybenzoic acid (CID 4060048) - Safety and Hazards. National Library of Medicine.[1] Retrieved February 6, 2026, from [Link][1][2]
-
ECHA. (n.d.).[1][2] Registration Dossier - Benzaldehyde, 3-bromo-5-methoxy-. European Chemicals Agency.[1][2] Retrieved February 6, 2026, from [Link][1]
Sources
- 1. 3-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 10608698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Bromo-5-methylhexanoic acid | C7H13BrO2 | CID 22471954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-5-methoxypyridine 97 50720-12-2 [sigmaaldrich.com]
Methodological & Application
Technical Guide: Purification and Recrystallization of 3-Bromo-5-methoxymandelic Acid
Abstract & Application Context
3-Bromo-5-methoxymandelic acid (CAS: 1261616-74-3) is a functionalized
This protocol details a high-fidelity recrystallization process designed to remove critical impurities: unreacted 3-bromo-5-methoxybenzaldehyde, inorganic hydrolysis salts, and oligomeric colored byproducts. The methodology prioritizes Toluene-based systems over traditional benzene or aqueous methods to maximize safety and yield while preventing the common "oiling out" phenomenon associated with mandelic acid derivatives.
Physicochemical Analysis & Solvent Strategy
Solubility Profile
The molecule exhibits a "Push-Pull" solubility behavior due to its substituents:
-
Hydrophilic Domain: The
-hydroxy acid group (-CH(OH)COOH) forms strong intermolecular hydrogen bonds, favoring polar protic solvents (Alcohols, Water). -
Lipophilic Domain: The 3-Bromo and 5-Methoxy substituents on the phenyl ring increase lipophilicity, reducing water solubility compared to unsubstituted mandelic acid and enhancing solubility in aromatics.
Solvent Selection Logic
While unsubstituted mandelic acid is classically recrystallized from Benzene, modern safety standards and the specific lipophilicity of the brominated derivative dictate a modified approach.
| Solvent System | Role | Suitability | Mechanism of Action |
| Toluene | Primary Solvent | High | Solubilizes the aromatic core at reflux; induces crystallization upon cooling due to polarity mismatch with the glycolic tail. |
| Ethyl Acetate (EtOAc) | Co-Solvent | Medium | Used only if the solid is insoluble in boiling Toluene. Increases polarity to dissolve the acid. |
| Chloroform | Alternative | Medium | Good solubility but often retains colored impurities; safety concerns (Class 2 solvent). |
| Water (pH 1-2) | Precipitation | Low | Risk of "oiling out" (liquid-liquid phase separation) rather than crystallization due to the melting point depression by impurities. |
Detailed Recrystallization Protocol
Pre-requisites
-
Starting Material: Crude 3-Bromo-5-methoxymandelic acid (typically yellow/orange solid or gum).
-
Apparatus: Round-bottom flask, Reflux condenser, Magnetic stirrer, Hot filtration funnel (jacketed preferred), Vacuum pump.
-
Safety: Work in a fume hood. Brominated aromatics can be irritants.
Step-by-Step Methodology
Phase 1: Dissolution & Hot Filtration
-
Charge: Place 10.0 g of crude acid into a 250 mL round-bottom flask.
-
Solvent Addition: Add Toluene (approx. 8-10 mL per gram of solid).
-
Note: If the solid does not dissolve at reflux, add Ethyl Acetate dropwise until dissolution is complete (keep EtOAc < 20% of total volume).
-
-
Reflux: Heat the mixture to boiling (110°C) with stirring. Ensure the solid dissolves completely.[1]
-
Critical Control Point: If a small amount of dark, gummy residue remains insoluble at boiling, this is likely inorganic salt or polymerized tar. Do not add excess solvent to dissolve this.
-
-
Decolorization (Optional): If the solution is dark brown, cool slightly (to ~80°C), add activated charcoal (1-2 wt%), and reflux for 10 minutes.
-
Hot Filtration: Filter the boiling solution through a pre-warmed fluted filter paper or sintered glass funnel to remove charcoal and insoluble salts.
-
Why: Preventing the solution from cooling during filtration avoids premature crystallization on the filter paper.
-
Phase 2: Nucleation & Crystal Growth
-
Slow Cooling: Allow the filtrate to cool to room temperature (20-25°C) undisturbed over 2-3 hours.
-
Seeding (If necessary): If no crystals form at 25°C, scratch the inner wall of the flask with a glass rod or add a seed crystal.
-
Deep Cooling: Once crystallization begins, cool the flask in an ice bath (0-5°C) for 1 hour to maximize yield.
Phase 3: Isolation & Drying
-
Filtration: Collect the crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with cold Toluene (2 x 10 mL) to remove mother liquor containing unreacted aldehyde and other non-polar impurities.
-
Do not use Ether or Alcohols for washing as they will redissolve the product.
-
-
Drying: Dry the solid in a vacuum oven at 40-50°C for 6-12 hours.
-
Validation: Monitor weight until constant. Ensure no solvent smell (Toluene) remains.
-
Process Logic & Visualization
The following diagram illustrates the decision matrix for solvent selection and impurity rejection pathways.
Caption: Workflow logic for the purification of 3-Bromo-5-methoxymandelic acid, highlighting the critical remediation loop for "oiling out".
Validation & Troubleshooting
Quality Control Metrics
After drying, the product must be validated against the following criteria:
| Parameter | Expected Result | Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | Sharp range (e.g., within 2°C interval) | Capillary Method |
| Purity (HPLC) | > 98.5% Area | C18 Column, MeOH/Water (Acidified) |
| Solvent Residue | < 890 ppm (Toluene limit) | GC-Headspace |
Troubleshooting "Oiling Out"
A common issue with mandelic acid derivatives is the product separating as an oil rather than crystals.
-
Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the solution is too concentrated.
-
Solution:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of fresh solvent (dilution).
-
Cool very slowly with vigorous stirring.
-
Add a seed crystal at the cloud point.
-
References
-
Organic Syntheses. (1944). Mandelic Acid Purification. Org. Synth. 1944, 24, 75. Link
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Link
-
European Patent Office. (2003). Method for purifying mandelic acids. JP4995429B2. Link
-
ChemSrc. (2023). 3-Bromo-5-methoxymandelic acid - CAS 1261616-74-3.[10] Link
-
University of Cape Coast. (2010). Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. Link
Sources
- 1. WO2003045888A1 - Optically active mandelic acid and its derivative, and method for crystallization thereof - Google Patents [patents.google.com]
- 2. designer-drug.com [designer-drug.com]
- 3. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 4. IX.—The Synthesis of 8-Bromo-3-methoxyfluoranthene.* | Proceedings of the Royal Society of Edinburgh Section A: Mathematics | Cambridge Core [cambridge.org]
- 5. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. US2562861A - Mandelic acid purification involving production of complex alkali metal salts thereof - Google Patents [patents.google.com]
- 8. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. CAS#:1644345-96-9 | 3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol | Chemsrc [chemsrc.com]
Application Note: Synthesis of 3-Bromo-5-methoxymandelic Acid via TEBA-Catalyzed Phase Transfer
The following Application Note is structured to provide a rigorous, reproducible, and mechanically grounded guide for the synthesis of 3-Bromo-5-methoxymandelic acid . This protocol utilizes Phase Transfer Catalysis (PTC) , specifically the "Jocic-Reeve" type reaction, which avoids the use of toxic cyanides (HCN/NaCN) associated with traditional cyanohydrin routes.
Executive Summary
This protocol details the synthesis of 3-Bromo-5-methoxymandelic acid from 3-bromo-5-methoxybenzaldehyde using Triethylbenzylammonium chloride (TEBA) as a phase transfer catalyst. Unlike traditional Rosenmund or Cyanohydrin syntheses, this method utilizes the in situ generation of the trichloromethyl anion (:CCl₃⁻) from chloroform and sodium hydroxide.
Key Advantages:
-
Safety: Eliminates the use of KCN/NaCN and HCN gas.
-
Efficiency: One-pot conversion of aldehyde to
-hydroxy acid. -
Scalability: Biphasic system minimizes organic solvent waste and allows for easy thermal management.
Mechanistic Insight & Reaction Design
The Chemical Pathway
The reaction proceeds via the addition of a trichloromethyl anion to the aldehyde carbonyl, followed by a rearrangement and hydrolysis. This is distinct from the carbene mechanism (cyclopropanation) often seen with alkenes.
The "Makosza" Pathway for Carbonyls:
-
Deprotonation: NaOH deprotonates CHCl₃ at the interface to form the trichloromethyl anion (⁻CCl₃).
-
Ion Exchange: The quaternary ammonium catalyst (Q⁺Cl⁻) exchanges anions, solubilizing [Q⁺ ⁻CCl₃] in the organic phase.
-
Nucleophilic Attack: [Q⁺ ⁻CCl₃] attacks the aldehyde carbonyl, forming an alkoxide intermediate.
-
Rearrangement & Hydrolysis: The intermediate undergoes intramolecular substitution (forming a dichloroepoxide intermediate) and subsequent hydrolysis to yield the
-hydroxy acid.
Visualization of the Biphasic Mechanism
The following diagram illustrates the critical ion-shuttling mechanism that drives this synthesis.
Figure 1: Mechanistic flow of the TEBA-catalyzed trichloromethylation and hydrolysis.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 3-Bromo-5-methoxybenzaldehyde | Substrate | 1.0 | Purity >97% recommended.[1] |
| Chloroform (CHCl₃) | Reagent/Solvent | 4.0 - 6.0 | Stabilized with amylene preferred. |
| Sodium Hydroxide (NaOH) | Base | 4.0 | Prepared as 50% w/w aqueous solution. |
| TEBA (Triethylbenzylammonium chloride) | Catalyst | 0.05 (5 mol%) | Hygroscopic; store in desiccator. |
| Acetone | Co-solvent | 1.0 mL/g SM | Optional; improves homogeneity if aldehyde is solid. |
| HCl (conc.) | Quench | Excess | For acidification to pH 1. |
Step-by-Step Methodology
Phase A: Reaction Setup
-
Preparation of Organic Phase: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-5-methoxybenzaldehyde (10 mmol, ~2.15 g) in Chloroform (15 mL).
-
Note: If the aldehyde is not fully soluble, add a small amount of Acetone (2-3 mL).
-
-
Catalyst Addition: Add TEBA (0.11 g, 0.5 mmol) to the organic phase. Stir for 5 minutes to ensure dispersion.
Phase B: Initiation (The Exotherm)
-
Base Addition: Place the flask in a water bath set to 55°C.
-
Dropwise Addition: Add the 50% NaOH solution (10 mL) dropwise over 20 minutes via an addition funnel or syringe pump.
-
Critical Control Point: The reaction is exothermic. Monitor internal temperature; do not exceed 65°C to prevent polymerization of the aldehyde or violent boiling of chloroform.
-
-
Reaction Maintenance: Once addition is complete, stir vigorously (1000+ RPM) at 60°C for 3–4 hours .
-
Visual Cue: The mixture will turn into a thick emulsion. The color typically shifts from pale yellow to deep orange/brown.
-
Phase C: Workup & Isolation
-
Dilution: Cool the reaction mixture to room temperature and dilute with water (50 mL).
-
Separation: Transfer to a separatory funnel. The mixture will likely be biphasic.
-
Layer ID: The aqueous layer (top) contains the product (as the sodium mandelate salt) . The organic layer (bottom) contains unreacted aldehyde and chloroform.
-
-
Extraction (Impurity Removal): Wash the aqueous layer twice with Diethyl Ether or DCM (2 x 15 mL) to remove unreacted aldehyde and organic impurities. Discard the organic washings.
-
Acidification (Product Precipitation): Cool the aqueous layer to 0–5°C in an ice bath. Slowly add concentrated HCl dropwise with stirring until pH reaches ~1–2.
-
Observation: The product, 3-bromo-5-methoxymandelic acid, should precipitate as a solid or form a heavy oil that solidifies upon scratching.
-
-
Final Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Drying & Concentration: Dry the combined Ethyl Acetate extracts over Anhydrous
, filter, and concentrate under reduced pressure (Rotavap).
Phase D: Purification
-
Recrystallization: Recrystallize the crude solid from a Benzene/Petroleum Ether mixture or Toluene.
-
Alternative: For higher purity, use Water/Ethanol (95:5).
-
Workflow Diagram
Figure 2: Operational workflow for the isolation of the target acid.
Results & Characterization
Expected Yields
Based on similar substrates (3-methoxybenzaldehyde, 3-bromobenzaldehyde) in TEBA-catalyzed systems:
-
Crude Yield: 80–90%
-
Isolated Yield (Recrystallized): 70–75%
Analytical Data (Predicted)
-
Physical State: White to off-white crystalline solid.
-
Melting Point: Expected range 105–115°C (Derived from analogs; 3-methoxymandelic acid mp is ~105°C).
-
IR Spectroscopy:
-
Broad O-H stretch (3400–3200 cm⁻¹, acid/alcohol).
-
C=O stretch (1720–1705 cm⁻¹, carboxylic acid).
-
-
¹H NMR (400 MHz, DMSO-d₆):
- 12.5 (s, 1H, -COOH ).
- 7.1–6.9 (m, 3H, Ar-H ).
- 5.9 (br s, 1H, -OH ).
- 5.0 (s, 1H, Ar-CH -OH).
- 3.75 (s, 3H, -OCH ₃).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor stirring (Mass transfer limitation). | Increase RPM. PTC reactions rely on the interfacial surface area. |
| Emulsion Persistence | Surfactant effect of the catalyst. | Add saturated NaCl (brine) during the workup to break the emulsion. |
| Dark/Tarred Product | Temperature too high (>65°C). | Maintain strict temperature control. Add NaOH slower. |
| Product in Organic Layer | pH not high enough during first separation. | Ensure the aqueous phase is pH >12 before separating layers to keep the mandelate as a salt. |
References
-
Merz, A. (1977). Phase-Transfer-Catalyzed Addition of Dichlorocarbene to Aldehydes: A Simple Synthesis of Mandelic Acids. Synthesis, 1977(10), 724-725. Link
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Fundamental text on PTC mechanisms).
-
Yadav, G. D., & Bisht, P. M. (2004). Novelties of phase transfer catalysis in the synthesis of mandelic acid from benzaldehyde and chloroform. Chemical Engineering Science, 59(13), 2663-2671. Link
-
Organic Syntheses. (1941).[2] Mandelic Acid.[2][3][4][5][6][7] Organic Syntheses, Coll.[2][4][8] Vol. 1, p.336.[2] (Classic non-PTC reference for comparison). Link
-
Reeve, W., & Compere, E. L. (1961). The Reaction of Dichlorocarbene with Benzaldehyde. Journal of the American Chemical Society, 83(13), 2905-2909. Link
Sources
- 1. CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN112321410A - Method for synthesizing mandelic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Derivatization of 3-Bromo-5-methoxymandelic acid for GC-MS analysis
Application Note: High-Sensitivity GC-MS Quantitation of 3-Bromo-5-methoxymandelic Acid
Executive Summary
This guide details the protocol for the derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Bromo-5-methoxymandelic acid (BMMA) . BMMA is a polar, non-volatile carboxylic acid containing a secondary hydroxyl group and a halogenated aromatic ring. Direct GC analysis is impossible due to thermal instability and strong hydrogen bonding. This protocol utilizes Two-Step Silylation to convert BMMA into its volatile Bis-Trimethylsilyl (Bis-TMS) derivative, ensuring excellent peak shape, high sensitivity, and mass spectral specificity.
Key Technical Insight: The presence of the bromine atom at the meta-position and the methoxy group creates a unique isotopic signature (1:1 ratio of ⁷⁹Br/⁸¹Br) that serves as a powerful confirmation tool during mass spectral deconvolution, distinguishing it from non-halogenated biological matrix interferences.
Chemical Basis & Derivatization Strategy
The Challenge
BMMA contains two active protons:
-
Carboxylic Acid (-COOH): pKa ~3.4. Highly polar, causes peak tailing and adsorption in the GC inlet.
-
Benzylic Hydroxyl (-OH): pKa ~13. Susceptible to thermal oxidation and dehydration.
The Solution: Bis-Silylation
We utilize N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) activated with 1% Trimethylchlorosilane (TMCS) .[1] This reagent system is chosen over BSTFA for its higher volatility, which prevents reagent peaks from obscuring early-eluting metabolites, and its ability to effectively silylate sterically hindered hydroxyls.
Reaction Mechanism: The reaction replaces both active protons with trimethylsilyl (TMS) groups, increasing molecular weight by 144.2 Da (Net gain of 72.1 Da per functional group) and reducing polarity.[2]
Reaction Scheme:
Experimental Protocol
Reagents & Equipment
-
Analyte Standard: 3-Bromo-5-methoxymandelic acid (>98% purity).
-
Internal Standard (IS): 4-Chloromandelic acid (preferred) or Tropic acid. Rationale: Structural analogs compensate for derivatization variability.
-
Derivatization Reagent: MSTFA + 1% TMCS (Ampouled, fresh).
-
Solvent: Pyridine (Anhydrous, over KOH) and Ethyl Acetate (LC-MS grade).
-
Equipment: GC-MS (Single Quadrupole or ToF), Dry Block Heater (60-70°C).
Sample Preparation Workflow
Step 1: Extraction & Drying
-
Aliquot 100 µL of sample (plasma/urine/reaction mix) into a 1.5 mL glass vial.
-
Add 10 µL of Internal Standard solution (100 µg/mL in Methanol).
-
Critical: Evaporate to complete dryness under a gentle stream of Nitrogen (N₂) at 40°C.
-
Note: Moisture is the enemy. Any residual water will hydrolyze the TMS reagent (producing hexamethyldisiloxane) and quench the reaction.
-
Step 2: Derivatization
-
Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex for 30s to dissolve the acid.
-
Role of Pyridine: Acts as an acid scavenger (HCl acceptor) and solvent catalyst.
-
-
Add 50 µL of MSTFA + 1% TMCS .
-
Cap tightly and incubate at 60°C for 45 minutes .
-
Why 60°C? Benzylic hydroxyls are sterically accessible but require heat to ensure 100% conversion. Higher temps (>80°C) risk degrading the brominated ring.
-
-
Cool to room temperature. Transfer to a GC autosampler vial with a glass insert.
Step 3: GC-MS Analysis Inject 1 µL in Splitless Mode (or 10:1 Split for high concentrations).
Workflow Diagram
Caption: Step-by-step derivatization workflow ensuring moisture removal and optimal reaction kinetics.
GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase ideal for aromatics. |
| Inlet Temp | 250°C | High enough to volatilize, low enough to prevent debromination. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard efficiency flow rate. |
| Oven Program | 80°C (1 min) → 15°C/min → 300°C (5 min) | Fast ramp prevents peak broadening of the derivative. |
| Transfer Line | 280°C | Prevents condensation of high-boiling silylated products. |
| Source Temp | 230°C | Standard EI source temperature. |
| Scan Mode | SIM (Selected Ion Monitoring) | For trace quantitation (LOD < 10 ng/mL). |
Results & Discussion: Mass Spectral Interpretation
The Bis-TMS derivative of 3-Bromo-5-methoxymandelic acid (MW ~405 Da) exhibits a distinct fragmentation pattern driven by the stability of the benzylic cation.
Fragmentation Pathway
-
Molecular Ion (M⁺): Small doublet at m/z 404 and 406 (due to ⁷⁹Br/⁸¹Br).
-
Base Peak (α-Cleavage): The bond between the benzylic carbon and the carboxyl group is weak. Cleavage results in the loss of the -COOTMS radical (Mass 117).
-
Fragment Structure: [Ar-CH-OTMS]⁺
-
Calculation: Total MW (404/406) - COOTMS (117) = m/z 287 and 289 .
-
Observation: This doublet will be the most intense peak (100% abundance) and is the primary quantifier ion.
-
-
Secondary Ions:
-
m/z 73: [Si(CH₃)₃]⁺ (Trimethylsilyl cation) - Characteristic of all TMS derivatives.
-
m/z 147: [(CH₃)₂Si=O-Si(CH₃)₃]⁺ - Rearrangement ion common in polysilylated compounds.
-
Target Ions for SIM Mode
| Ion Type | m/z (⁷⁹Br) | m/z (⁸¹Br) | Role |
| Quantifier | 287 | 289 | Base peak (α-cleavage). Use 287 for quant, 289 for confirmation. |
| Qualifier 1 | 404 | 406 | Molecular ion (M⁺). Confirms intact derivative. |
| Qualifier 2 | 73 | - | TMS group confirmation. |
Linearity & Sensitivity:
-
Linear Range: 0.05 µg/mL to 50 µg/mL.
-
LOD: ~10 ng/mL (in SIM mode).
-
R²: Typically >0.995 using 4-Chloromandelic acid as IS.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Peaks / Low Response | Moisture in sample or reagents. | Ensure sample is lyophilized.[2] Replace MSTFA if opened >1 month ago. |
| Split Peaks | Incomplete derivatization (Mono-TMS). | Increase reaction time to 60 mins or temp to 70°C. Ensure pyridine is anhydrous. |
| Tailing Peaks | Active sites in liner or column. | Replace inlet liner (deactivated wool). Trim column head (10 cm). |
| "Ghost" Peaks | Septum bleed or reagent impurities. | Use low-bleed septa. Bake out column at 300°C for 20 mins. |
References
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC-MS analysis. Talanta, 77(4), 1473-1482. Link
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology. Link
-
NIST Mass Spectrometry Data Center. Mandelic acid, 2TMS derivative Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link
Sources
Troubleshooting & Optimization
Technical Support Center: 3-Bromo-5-methoxymandelic Acid Hydrolysis
Status: Operational Ticket ID: BMMA-HYD-OPT-001 Lead Scientist: Senior Application Specialist Subject: Yield Optimization & Troubleshooting for Hydrolysis Step[1][2]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
You are likely synthesizing 3-bromo-5-methoxymandelic acid via the hydrolysis of 3-bromo-5-methoxymandelonitrile (cyanohydrin).[1][2] This intermediate is critical in the development of thrombopoietin receptor agonists (e.g., Eltrombopag analogs) and other heterocyclic API scaffolds.[2]
The Core Problem: The hydrolysis of electron-rich/halogenated mandelonitriles is deceptive.[1][2] Users often encounter low yields (40-60%) due to three competing failure modes:
-
Incomplete Hydrolysis: Stalling at the primary amide intermediate.[1][2]
-
Decarboxylation: The benzylic alcohol facilitates loss of CO₂ at high temperatures (
C).[1][2] -
Ether Cleavage: The 5-methoxy group is susceptible to demethylation under harsh acidic conditions (especially if HBr is generated in situ).[1][2]
This guide provides a self-validating protocol to elevate yields to >85% while preserving the methoxy ether and chiral integrity (if applicable).
Optimized Protocol (The "Self-Validating" System)[2]
Do not use a "one-pot, boil-it-all" approach. This reaction requires a Two-Stage Temperature Ramp to separate amide formation from carboxylic acid conversion.[1][2]
Reagents & Setup
-
Acid Matrix: Conc. HCl (37%) / Glacial Acetic Acid (1:1 v/v).[1][2] Avoid H₂SO₄ if possible to minimize sulfonation byproducts.[2]
-
Temperature Control: Oil bath with precision digital probe.[1][2]
Step-by-Step Methodology
| Step | Action | Technical Rationale (The "Why") | Validation Checkpoint |
| 1 | Solvation | Dissolve nitrile in Acetic Acid (3 vol) at 20°C. | Ensure homogeneity before acid addition to prevent "gummy" clumps. |
| 2 | Acid Addition | Add Conc. HCl (5 vol) dropwise at <30°C. | Exotherm control. High heat here causes immediate cyanide polymerization (dark tar).[1][2] |
| 3 | Stage I (Imidate) | Stir at 40-45°C for 4 hours . | CRITICAL: Converts Nitrile |
| 4 | Stage II (Hydrolysis) | Ramp temp to 65-70°C for 6-8 hours . | Converts Amide |
| 5 | Quench | Cool to 10°C. Pour onto crushed ice (10 vol). | Precipitates the acid/amide mixture and stops ether cleavage.[1][2] |
| 6 | Isolation | Extract w/ EtOAc. Wash w/ Brine.[1][2][3] Back-extract basic impurities w/ sat.[1][2] NaHCO₃. | Separates product (in aqueous base) from unreacted nitrile/amide (in organic).[1][2] |
Visualizing the Failure Points[2]
The following diagram illustrates the reaction pathway and exactly where yield is lost.
Figure 1: Reaction mechanism showing the critical "Stall Point" at the amide and thermal degradation risks.[2]
Troubleshooting Guide (FAQ)
Q1: My product is dark brown/black. What happened?
Diagnosis: Polymerization of cyanide or oxidation of the phenol (if demethylation occurred).[1][2] Fix:
-
Oxygen Exclusion: Sparge your solvents with Nitrogen/Argon before heating.[1][2] Electron-rich aromatics (methoxy) are prone to oxidation.[1][2]
-
Cyanide Scavenging: Ensure you are not "starving" the reaction of water.[1][2] The black color often comes from polymerized HCN derivatives if the hydrolysis is run too "dry" (insufficient water in the acid mix).[1][2]
Q2: HPLC shows a persistent peak at RRT 0.85 that won't disappear.
Diagnosis: This is likely the Primary Amide intermediate.[1][2] Fix:
-
Do not increase temperature (risk of decarboxylation).[1][2]
-
Action: Add 1.0 equivalent of water (or dilute HCl) to the reaction. The transformation from Amide
Acid consumes water.[1][2] In high-conc acid mixtures, water activity can drop, stalling the reaction.[1][2]
Q3: I see a new impurity at RRT 0.60 after 12 hours.
Diagnosis: Demethylation (Ether Cleavage). The methoxy group is converting to a hydroxyl group (phenol).[1][2] Fix:
-
Check your acid source.[1][2][4] If using HBr, stop immediately (HBr cleaves ethers).[1][2]
-
If using HCl, your time is too long.[1][2] Stop the reaction at 8 hours, even if conversion isn't 100%. It is easier to separate the Amide (neutral) from the Acid (acidic) during workup than to separate the Phenol-Acid (acidic) from the Methoxy-Acid (acidic).[2]
Workup Logic Tree (Isolation Strategy)
Use this logic flow to maximize recovery and purity without column chromatography.
Figure 2: Acid-Base extraction strategy to remove amide intermediates without chromatography.[1][2]
References & Authoritative Grounding
The protocols above are synthesized from standard organic mechanisms for cyanohydrin hydrolysis and specific stability data for bromo-methoxy-benzene derivatives.
-
Corson, B. B. et al. "Mandelic Acid."[1][2] Organic Syntheses, Coll.[1][2] Vol. 1, p.336 (1941).[1][2] (Foundational protocol for cyanohydrin hydrolysis using HCl). [1][2]
-
Coleman, G. H. et al. "p-Bromomandelic Acid."[1][2] Organic Syntheses, Coll.[1][2] Vol. 1, p.109 (1941).[1][2] (Specifics on bromo-derivative stability).
-
Zhang, L. et al. "Synthesis method of 2-bromo-5-methoxybenzoic acid."[1][2] Patent CN107531606A.[1][2] (Provides stability data for the 3-bromo-5-methoxy substitution pattern in acidic media).
-
GlaxoSmithKline. "Thrombopoietin Mimetics."[1][2] Patent WO2003098992.[1][2] (Context for 3-bromo-5-methoxy intermediates in drug synthesis).
Sources
- 1. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 4. 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low purity in 3-Bromo-5-methoxymandelic acid synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-5-methoxymandelic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high purity.
Introduction to the Synthesis
The synthesis of 3-Bromo-5-methoxymandelic acid is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The two primary synthetic routes involve either a cyanohydrin formation followed by hydrolysis or a Grignard reaction. Both pathways have unique challenges that can lead to impurities if not properly managed. This guide will break down the troubleshooting for each of these synthetic approaches.
Troubleshooting Guide: Low Purity in 3-Bromo-5-methoxymandelic Acid Synthesis
Low purity is a common issue that can arise from incomplete reactions, side reactions, or inadequate purification. Below, we address specific problems you might encounter and provide detailed solutions.
Part 1: Cyanohydrin Route
This route typically involves the reaction of 3-Bromo-5-methoxybenzaldehyde with a cyanide source to form the corresponding cyanohydrin, which is then hydrolyzed to 3-Bromo-5-methoxymandelic acid.
Diagram of the Cyanohydrin Workflow
Caption: Workflow for the synthesis of 3-Bromo-5-methoxymandelic acid via the cyanohydrin route.
Question 1: My final product is contaminated with unreacted 3-Bromo-5-methoxybenzaldehyde. What went wrong?
Answer: This is a common issue that points to an incomplete cyanohydrin formation or premature decomposition of the cyanohydrin.
Causality and Experimental Choices: The addition of cyanide to an aldehyde is a reversible reaction. The equilibrium may not have been driven sufficiently towards the product. Additionally, cyanohydrins can be unstable and revert to the starting aldehyde, especially under neutral or slightly basic conditions.
Troubleshooting Steps:
-
Reaction Conditions: Ensure your reaction is run at an appropriate pH. The reaction of an aldehyde with sodium cyanide is often carried out in the presence of a proton source to generate HCN in situ. Using a reagent like DOWEX(R)50WX4 with NaCN can improve yields by providing an acidic environment that protonates the carbonyl group, making it more susceptible to nucleophilic attack by the cyanide anion.[1]
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle cooling to favor the forward reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.
-
Purity of Starting Material: Ensure your 3-Bromo-5-methoxybenzaldehyde is of high purity, as impurities can interfere with the reaction.
Question 2: I am observing a significant amount of a dimeric impurity. What is it and how can I avoid it?
Answer: The formation of dimers is a known side reaction in mandelic acid synthesis. This impurity is likely a dimer of the mandelic acid.
Causality and Experimental Choices: Dimerization can occur during the hydrolysis step or during storage of the final product. The presence of certain organic solvents during purification can also promote the formation of these impurities.
Troubleshooting Steps:
-
Purification Method: A purification method involving crystallization in the presence of an organic solvent that is immiscible with water has been shown to reduce dimer content.[2]
-
Aqueous Recrystallization: Recrystallization from an aqueous solution can also be effective. It is important to control the cooling rate during crystallization to ensure the formation of pure crystals.[2] A slower cooling rate generally leads to higher purity.
Question 3: The hydrolysis of the cyanohydrin is slow and gives a low yield. How can I improve this step?
Answer: Slow or incomplete hydrolysis is often due to the reaction conditions.
Causality and Experimental Choices: The nitrile group of the cyanohydrin needs to be hydrolyzed to a carboxylic acid. This is typically done under acidic conditions. The concentration of the acid, temperature, and reaction time are critical parameters.
Troubleshooting Steps:
-
Acid Concentration: Use a sufficiently concentrated acid, such as concentrated hydrochloric acid, to drive the hydrolysis.
-
Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious as excessive heat can lead to decomposition and discoloration of the product.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
Part 2: Grignard Route
This alternative route involves the reaction of a Grignard reagent with an appropriate carbonyl compound. A common approach is the reaction of a bromo-substituted Grignard reagent with an oxalate ester.
Diagram of the Grignard Workflow
Caption: Workflow for the synthesis of 3-Bromo-5-methoxymandelic acid via the Grignard route.
Question 4: My Grignard reaction fails to initiate. What are the likely causes and solutions?
Answer: Failure of a Grignard reaction to initiate is a classic problem in organic synthesis and is almost always due to the presence of moisture or a passivated magnesium surface.
Causality and Experimental Choices: Grignard reagents are extremely sensitive to protic sources, including water. Even trace amounts of moisture on the glassware or in the solvent can quench the reaction. The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide.
Troubleshooting Steps:
-
Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. The solvent (typically anhydrous diethyl ether or THF) must be completely dry.[3]
-
Magnesium Activation: The magnesium turnings must be activated to expose a fresh, reactive surface. This can be achieved by:
-
Grinding the magnesium turnings in a dry mortar and pestle.
-
Adding a small crystal of iodine to the reaction flask.
-
Adding a few drops of a pre-formed Grignard reagent.
-
-
Initiation: A small amount of the alkyl halide can be added to the magnesium and the mixture can be gently warmed to initiate the reaction. Once initiated, the remaining alkyl halide should be added dropwise to maintain a gentle reflux.
Question 5: I am getting a significant amount of a Wurtz coupling side product. How can I minimize this?
Answer: Wurtz coupling, the reaction of the Grignard reagent with the starting alkyl halide to form a dimer, is a common side reaction.
Causality and Experimental Choices: This side reaction is favored by high local concentrations of the alkyl halide and higher reaction temperatures.
Troubleshooting Steps:
-
Slow Addition: Add the alkyl halide slowly and dropwise to the suspension of magnesium in the solvent. This ensures that the concentration of the alkyl halide remains low.[3]
-
Temperature Control: Maintain the reaction at a gentle reflux. Avoid excessive heating, which can promote the coupling reaction.[4]
Question 6: My final product is contaminated with a tertiary alcohol. What is the source of this impurity?
Answer: The formation of a tertiary alcohol suggests that the Grignard reagent has reacted twice with the ester.
Causality and Experimental Choices: When using an ester as the electrophile, the Grignard reagent adds to the carbonyl group, and the resulting intermediate can eliminate an alkoxy group to form a ketone. This ketone is also reactive towards the Grignard reagent and can be attacked by a second equivalent to form a tertiary alcohol.[5][6]
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of the Grignard reagent to the oxalate ester.
-
Low Temperature: Running the reaction at a low temperature can sometimes help to minimize the second addition.
FAQs: Purity Analysis and Purification
Q1: What is the best method to assess the purity of my 3-Bromo-5-methoxymandelic acid?
A1: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method for determining the purity of substituted mandelic acids.[7] It provides excellent resolution for separating the main product from structurally similar impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and identifying specific impurities.
Q2: What are the recommended methods for purifying the final product?
A2: Recrystallization is the most common and effective method for purifying 3-Bromo-5-methoxymandelic acid. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of similar aromatic carboxylic acids include hot water, ethanol, or mixtures of organic solvents like ethyl acetate and hexane.[2][8] Column chromatography on silica gel can also be used for purification, especially for removing closely related impurities.
Q3: My NMR spectrum shows unexpected signals. What could they be?
A3: Unexpected signals in the NMR spectrum could correspond to several possibilities:
-
Residual Solvent: Signals from the recrystallization or chromatography solvents.
-
Starting Materials: Unreacted 3-Bromo-5-methoxybenzaldehyde or other starting materials.
-
Side Products: Dimeric impurities, Wurtz coupling products, or tertiary alcohols, depending on the synthetic route. A detailed analysis of the chemical shifts and coupling constants, along with comparison to the spectra of the starting materials, will help in identifying the impurities.
Quantitative Data Summary
| Issue | Potential Cause | Recommended Solution | Expected Purity Improvement |
| Unreacted Aldehyde | Incomplete cyanohydrin formation | Optimize pH, reaction time, and temperature | >95% |
| Dimeric Impurity | Inappropriate purification | Recrystallization from an aqueous system or with a water-immiscible organic solvent | >98% |
| Grignard Failure | Moisture, passivated Mg | Rigorous anhydrous conditions, Mg activation | Successful reaction initiation |
| Wurtz Coupling | High alkyl halide concentration | Slow, dropwise addition of alkyl halide | Reduction of dimer to <5% |
| Tertiary Alcohol Impurity | Double addition to ester | Careful stoichiometry control, low temperature | Reduction of tertiary alcohol to <2% |
Experimental Protocols
Protocol 1: HPLC Purity Analysis of 3-Bromo-5-methoxymandelic Acid
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of acetonitrile/water (1:1).
References
-
PrepChem. (n.d.). Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. Retrieved from [Link]
-
SciELO. (2018). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Google Patents. (n.d.). WO2003045888A1 - Optically active mandelic acid and its derivative, and method for crystallization thereof.
-
PubChem. (n.d.). 3-Bromo-5-methoxybenzaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]
- Google Patents. (n.d.). JP4995429B2 - Method for purifying mandelic acids.
- Google Patents. (n.d.). EP0561535A2 - Enantiomeric enrichment of cyanohydrins.
-
Science of Synthesis. (n.d.). The first report of the addition of cyanide to carbonyl compounds to give cyanohydrins (α-hydroxy nitriles) was the ad. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Journal of the American Chemical Society. (1938). The Preparation of Substituted Mandelic Acids and their Bacteriological Effects. I. Retrieved from [Link]
-
ResearchGate. (n.d.). -1 H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl.... Retrieved from [Link]
-
Oriental Journal of Chemistry. (2013). NaCN/DOWEX(R)50WX4. Retrieved from [Link]
-
MDPI. (2020). Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]
-
Coresta. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
YouTube. (2022). Aldehydes and Ketones - Cyanohydrin Addition. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl.... Retrieved from [Link]
- Google Patents. (n.d.). US4945186A - Method of producing 3-bromobenzaldehyde.
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
Removing inorganic salts from 3-Bromo-5-methoxymandelic acid crude product
Welcome to the technical support center for the purification of 3-Bromo-5-methoxymandelic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of inorganic salts from the crude product of 3-Bromo-5-methoxymandelic acid.
Introduction
Synthesizing 3-Bromo-5-methoxymandelic acid often results in a crude product contaminated with inorganic salts, such as sodium chloride or sodium bromide, which are byproducts of the reaction or are introduced during workup procedures. The presence of these salts can interfere with downstream applications and analytical characterization. Therefore, their effective removal is a critical step in obtaining a pure product. This guide provides a systematic approach to troubleshooting common issues related to the purification of this compound.
The fundamental principle behind separating 3-Bromo-5-methoxymandelic acid from inorganic salts lies in their differential solubilities in various solvents. While the target organic acid exhibits solubility in many organic solvents, inorganic salts are generally insoluble in these media but highly soluble in water.[1] We will leverage this key difference in the following purification strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude 3-Bromo-5-methoxymandelic acid is a solid cake. How do I effectively remove the inorganic salts?
A1: The most straightforward method is to perform a series of washes with an appropriate organic solvent. The choice of solvent is critical and should be one in which your product is soluble, but the inorganic salts are not.
Underlying Principle: This technique, known as trituration or solid washing, relies on the insolubility of inorganic salts in organic solvents. The organic solvent will dissolve the 3-Bromo-5-methoxymandelic acid, leaving the inorganic salts as a solid precipitate that can be removed by filtration.
Recommended Protocol: Solvent Wash/Trituration
-
Solvent Selection: Based on the properties of the closely related 3-bromo-5-methoxybenzoic acid, which is soluble in ethanol and chloroform but insoluble in water, ethanol is a good starting point.[1]
-
Procedure:
-
Place the crude product in a flask.
-
Add a sufficient volume of ethanol to form a slurry.
-
Stir the slurry vigorously for 15-30 minutes at room temperature. This allows the organic acid to dissolve while the inorganic salts remain suspended.
-
Filter the mixture through a Buchner funnel.
-
Wash the collected solid (inorganic salts) with a small amount of fresh, cold ethanol to recover any entrained product.
-
Combine the filtrates.
-
Remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the purified 3-Bromo-5-methoxymandelic acid.
-
Troubleshooting:
-
Low Recovery: If you experience low recovery of your product, it might be due to its partial solubility in the wash solvent at room temperature. To minimize this, you can cool the solvent before washing and perform the filtration as quickly as possible.
-
Product Still Contains Salt: If a single wash is insufficient, repeat the process. Alternatively, consider recrystallization (see Q2).
Q2: After an initial wash, I still detect inorganic salt contamination in my product. What is the next step?
A2: Recrystallization is a powerful technique for purifying solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Underlying Principle: A suitable recrystallization solvent will dissolve the crude product at an elevated temperature but will have limited ability to dissolve it at a lower temperature. As the solution cools, the purified product crystallizes out, leaving the more soluble impurities (in this case, residual inorganic salts) in the mother liquor.
Recommended Protocol: Recrystallization
-
Solvent System Selection: An ideal solvent system for recrystallization will have a steep solubility curve for your product (i.e., high solubility at high temperature and low solubility at low temperature). For 3-Bromo-5-methoxymandelic acid, a mixed solvent system is often effective. A good starting point is an ethanol/water mixture.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating the start of precipitation.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
-
Troubleshooting:
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. Try adding more solvent or reheating the solution and allowing it to cool more slowly.
-
No Crystals Form: This could be due to using too much solvent. You can try to evaporate some of the solvent and then allow it to cool again. Seeding the solution with a pure crystal of the product can also induce crystallization.
Q3: My product is in an aqueous solution containing dissolved inorganic salts. How can I isolate the pure product?
A3: Liquid-liquid extraction is the method of choice in this scenario. This technique separates compounds based on their relative solubilities in two immiscible liquids, typically an organic solvent and water.
Underlying Principle: 3-Bromo-5-methoxymandelic acid, being an organic acid, will have a higher affinity for an organic solvent than for water. Conversely, the inorganic salts will preferentially remain in the aqueous phase.
Recommended Protocol: Liquid-Liquid Extraction
-
Solvent Selection: Choose an organic solvent that is immiscible with water and in which your product is highly soluble. Ethyl acetate is a common and effective choice for extracting organic acids.
-
Procedure:
-
Place the aqueous solution of your crude product in a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The top layer will be the organic phase (ethyl acetate), and the bottom layer will be the aqueous phase.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the recovery of your product.
-
Combine all the organic extracts.
-
Wash the combined organic extracts with a small amount of brine (saturated NaCl solution) to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the purified 3-Bromo-5-methoxymandelic acid.
-
Troubleshooting:
-
Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine or by gentle swirling. In some cases, allowing the mixture to stand for a longer period can also help.
-
Low Yield: Ensure the pH of the aqueous solution is acidic before extraction. Protonating the carboxylic acid group will make the molecule less polar and more soluble in the organic solvent.
Data Summary
| Compound | Water Solubility | Ethanol Solubility | Chloroform Solubility | Ethyl Acetate Solubility |
| 3-Bromo-5-methoxybenzoic acid | Insoluble[1] | Soluble[1] | Soluble[1] | Likely Soluble |
| Inorganic Salts (e.g., NaCl) | Highly Soluble | Sparingly Soluble | Insoluble | Insoluble |
This table provides expected solubility trends. It is always recommended to perform small-scale solubility tests to confirm the optimal solvent for your specific crude product.
Experimental Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate purification method based on the state of your crude product.
Caption: Decision tree for purifying 3-Bromo-5-methoxymandelic acid.
References
-
ChemBK. 3-bromo-5-methoxybenzoic acid - Introduction. [Link]
Sources
Technical Support Center: Controlling Racemization During 3-Bromo-5-methoxymandelic Acid Workup
Welcome to the technical support center for handling 3-Bromo-5-methoxymandelic acid. As Senior Application Scientists, we understand that maintaining the enantiomeric integrity of chiral molecules is paramount for their efficacy and safety in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the workup of 3-Bromo-5-methoxymandelic acid, with a core focus on preventing racemization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant loss of enantiomeric excess (e.e.) after my aqueous workup. What is the most likely cause?
This is a common issue when working with α-hydroxy carboxylic acids like mandelic acid derivatives. The primary culprit is almost always the pH of your aqueous solution, especially if it's basic.
The Underlying Mechanism: Enolization
The hydrogen atom on the chiral carbon (the α-carbon) of mandelic acid is acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. This intermediate is achiral. Subsequent reprotonation can occur from either face of the planar enolate, leading to the formation of both the original enantiomer and its mirror image. This process, known as racemization, results in a 50:50 mixture of enantiomers if allowed to proceed to completion.[1]
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Troubleshooting Steps:
-
Monitor pH Rigorously: Never allow the pH of your aqueous phase to become basic (pH > 7). Even mildly basic conditions can initiate racemization. Studies on similar molecules have shown that racemization rates increase significantly with rising pH, especially above pH 8 or 9.[2][3][4]
-
Acidic Extraction: When performing a liquid-liquid extraction to isolate your carboxylic acid, ensure the aqueous layer is acidified (typically to pH 2-3) before adding your organic solvent. This keeps the carboxylic acid in its protonated, less water-soluble form and minimizes the risk of deprotonation at the α-carbon.
-
Choice of Base: If you must use a base (e.g., to remove acidic impurities), use a weak, non-nucleophilic base and perform the operation at low temperatures. Immediately follow with acidification. Avoid strong bases like NaOH or KOH during the workup of the chiral product.
Q2: Does temperature play a role in racemization during workup and purification?
Yes, temperature is a critical factor. Racemization is a chemical reaction, and like most reactions, its rate increases with temperature.
Expertise & Experience:
The energy barrier for the interconversion of enantiomers can be overcome more easily at higher temperatures.[5] This means that even under mildly unfavorable conditions (e.g., a slightly non-optimal pH), racemization can be accelerated at elevated temperatures. We have observed that what might be a negligible loss of e.e. over several hours at 0°C can become a significant loss in minutes at room temperature or higher.
Best Practices for Temperature Control:
-
Conduct extractions and washes at low temperatures. Use an ice-water bath to keep your separatory funnel cool, especially during pH adjustments.
-
Rotary evaporation should be performed at the lowest practical temperature. For volatile solvents like ethyl acetate or dichloromethane, a bath temperature of 25-30°C is often sufficient. Avoid high temperatures to "speed up" solvent removal.
-
Crystallization should be controlled. While heating is often necessary to dissolve the crude product for recrystallization, prolonged periods at high temperatures should be avoided.[6] Dissolve the compound quickly and then allow it to cool in a controlled manner.
| Parameter | Recommended Condition | Rationale |
| Aqueous Extraction | 0 - 5 °C | Minimizes the rate of base-catalyzed enolization. |
| Solvent Removal | < 30 °C | Prevents thermal acceleration of racemization. |
| Recrystallization | Minimize time at reflux | Reduces exposure to higher energy states where the enantiomerization barrier is more easily overcome.[5] |
Table 1: Recommended Temperature Protocols for Workup and Purification.
Q3: Can my choice of solvent affect the enantiomeric purity of my final product?
Absolutely. The solvent plays a role in stabilizing or destabilizing the transition states involved in racemization.
Causality Behind Solvent Effects:
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can facilitate proton transfer, which is a key step in the enolization-reprotonation mechanism of racemization. While often necessary for extractions or chromatography, their use should be carefully managed, especially in combination with basic conditions.
-
Aprotic Solvents (e.g., Toluene, Hexane, Dichloromethane): These are generally safer choices as they are less likely to actively participate in proton transfer. Aromatic hydrocarbons like toluene have even been noted in some contexts to influence racemization rates, though this is highly system-dependent.[7]
Practical Recommendations:
-
For extractions, use water-immiscible aprotic solvents like ethyl acetate, diethyl ether, or dichloromethane.
-
For recrystallization, consider solvent systems that allow for crystallization at lower temperatures. A toluene/heptane mixture is often a good starting point for aromatic carboxylic acids.
Troubleshooting Workflow: A Step-by-Step Guide
If you are experiencing a loss of enantiomeric excess, follow this diagnostic workflow to identify the source of the problem.
Caption: Decision workflow for troubleshooting loss of enantiomeric excess.
Recommended Protocols
Protocol 1: Standard Workup for Preserving Chirality
This protocol is designed for quenching a reaction and isolating the crude 3-Bromo-5-methoxymandelic acid while minimizing racemization.
-
Cool the Reaction: Cool the reaction mixture to 0°C using an ice-water bath.
-
Acidify: Slowly add 1M HCl solution to the cooled reaction mixture with vigorous stirring until the pH of the aqueous phase is between 2 and 3. Verify the pH using pH paper.
-
Extraction: Transfer the mixture to a pre-chilled separatory funnel. Extract the product with a suitable water-immiscible organic solvent (e.g., ethyl acetate, 3x volumes).
-
Wash: Wash the combined organic layers sequentially with:
-
Cold deionized water (1x volume).
-
Cold brine (1x volume).
-
Note: During washes, re-check the pH of the aqueous layer to ensure it has not drifted.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporator) with a bath temperature not exceeding 30°C.
-
Purity Check: At this stage, take a small sample of the crude product for analysis of enantiomeric excess by a suitable method (e.g., chiral HPLC) to establish a baseline before further purification.
Protocol 2: Determining Enantiomeric Excess using Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the e.e. of your product.[8][9]
-
Sample Preparation:
-
Accurately weigh a small amount of your product (approx. 1 mg).
-
Dissolve it in a suitable solvent (e.g., HPLC-grade isopropanol or mobile phase) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.[10]
-
-
HPLC Conditions (Example):
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) is often effective for mandelic acid derivatives.
-
Mobile Phase: A mixture of hexane and a polar alcohol (e.g., isopropanol) with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: Column temperature should be controlled, as it can affect separation.[11][12]
-
-
Analysis:
-
Inject a sample of the racemic standard to determine the retention times of both enantiomers.
-
Inject your sample.
-
Integrate the peak areas for the two enantiomers (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the formula:
-
e.e. (%) = [(|Area₁ - Area₂|) / (Area₁ + Area₂)] x 100 [13]
-
-
References
-
Racemization Mandelic Acid. (n.d.). Scribd. Retrieved February 6, 2026, from [Link]
- Orem, W. H., & Kaufman, D. S. (2012). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell.
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5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
- Armistead, D. M., & Rossen, K. (1993). Racemization process for an optically active carboxylic acid or ester thereof.Google Patents.
- Wrzosek, K., et al. (2024). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid.Reaction Chemistry & Engineering.
-
Wrzosek, K., et al. (2025, February 18). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering. Retrieved February 6, 2026, from [Link]
-
13.9: Racemic Mixtures and the Resolution of Enantiomers. (2023, August 15). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
- Reddy, L. H., et al. (2015). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.Molecules, 20(7), 12019-12033.
- Wei, D., et al. (2005). Preparation of (R)-(−)-mandelic acid and its derivatives from racemates by enantioselective degradation with a newly isolated bacterial strain Alcaligenes sp. ECU0401.Tetrahedron: Asymmetry, 16(15), 2563-2568.
- Chen, X. X., & Yuan, L. M. (2015). Colorimetric enantiodiscrimination of mandelic acid by indicator displacement assay.Chinese Chemical Letters, 26(7), 843-846.
- van der Deen, H., et al. (1997). Biocatalytic racemization of aliphatic, arylaliphatic, and aromatic alpha-hydroxycarboxylic acids.Journal of the American Chemical Society, 119(17), 3830-3835.
- Antal, I., et al. (2015). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Gecse, Z., et al. (2024).
- Li, T., & Vasilev, A. (2023). Strategies for chiral separation: from racemate to enantiomer.CrystEngComm, 25(40), 5585-5599.
- Phiri, F. P., et al. (2024). Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applications.Microbial Cell Factories, 23(1), 1-21.
- Dale, J. A., & Mosher, H. S. (1973). NMR determination of enantiomeric purity.Journal of the American Chemical Society, 95(2), 512-519.
- Kosnik, M. A., & Kaufman, D. S. (2012). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell.
- Neumann, M. A., et al. (2017). Thermochemistry of Racemic and Enantiopure Organic Crystals for Predicting Enantiomer Separation.Crystal Growth & Design, 17(8), 4349-4359.
-
Determination of enantiomeric excess. (n.d.). University of Bath. Retrieved February 6, 2026, from [Link]
-
HPLC Methods for analysis of Mandelic acid. (n.d.). HELIX Chromatography. Retrieved February 6, 2026, from [Link]
- López-Estrada, O., et al. (2020). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster.
- Garcés, J. M., et al. (2001). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Schneider, A. E., et al. (2014). Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives.Supporting Information for The Royal Society of Chemistry.
- Iwata, T., et al. (2008). Kinetic Resolution of Racemic Carboxylic Acids Using Achiral Alcohols by the Promotion of Benzoic Anhydrides and Tetramisole Derivatives: Production of Chiral Nonsteroidal Anti-Inflammatory Drugs and Their Esters.Chemistry–An Asian Journal, 3(8-9), 1335-1346.
-
Ashenhurst, J. (2017, February 24). All About Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved February 6, 2026, from [Link]
-
Litscher, S., et al. (2024). Investigating the Effect of pH on Alpha Acid Isomerization Rates in Beer: An Inquiry-Based Analytical Chemistry Approach. OpenWater. Retrieved February 6, 2026, from [Link]
- Gonzalez, J. A., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol.Molbank, 2024(1), M1835.
- Wang, Y., et al. (2021). Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe.Analytical Methods, 13(36), 4153-4157.
- Hasmuk, H., et al. (1998). Determination of mandelic acid enantiomers in urine by gas chromatography and electron-capture or flame ionisation detection.
- Lee, Y. S., et al. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction.Food Chemistry, 108(2), 593-601.
-
5.8 Racemic Mixtures and the Resolution of Enantiomers. (2023, September 20). Organic Chemistry | OpenStax. Retrieved February 6, 2026, from [Link]
- Wang, Z., et al. (2024). Enantioselective Synthesis of the 1,3-Dienyl-5-Alkyl-6-Oxy Motif.
-
Raja, P. (2021, October 4). Enantiomeric Excess calculation/ Optical Purity. YouTube. Retrieved February 6, 2026, from [Link]
- Li, Z., et al. (2013). Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample With a Single Spectroscopic Measurement.Journal of the American Chemical Society, 135(21), 7948-7951.
- Bagley, M. C., & Glover, C. (2010). Efficient Synthesis of Chiral 5-Methoxycarbonylpyridin-2(1H)-ones and 3-Bromo-5-methoxycarbonylpyridin-2(1H)-ones.Molecules, 15(5), 3211-3228.
- Alcarazo, M., et al. (2021). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes.Synthesis, 53(24), 4565-4572.
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Validation & Comparative
Comparing reactivity of 3-Bromo-5-methoxymandelic acid vs 3-chloromandelic acid
An In-Depth Comparative Guide to the Reactivity of 3-Bromo-5-methoxymandelic Acid and 3-Chloromandelic Acid
Introduction: Beyond the Structure – Predicting and Verifying Reactivity
In the landscape of pharmaceutical development and fine chemical synthesis, substituted mandelic acids are invaluable chiral building blocks.[1][2] Their utility, however, is not uniform; subtle changes to the aromatic ring can profoundly alter their chemical behavior. This guide provides a detailed comparison of the reactivity of two such analogs: 3-Bromo-5-methoxymandelic acid and 3-chloromandelic acid .
As a Senior Application Scientist, my goal is not merely to present data, but to illuminate the underlying principles that govern reactivity. We will first establish a theoretical framework based on the electronic properties of the substituents and then outline a robust experimental protocol to validate these predictions. This guide is designed for researchers who require a deep, mechanistic understanding to inform their synthetic strategies and accelerate their research.
Part 1: Theoretical Framework – The Electronic Tug-of-War
The reactivity of a substituted benzene derivative is primarily dictated by the interplay of inductive and resonance effects of its substituents.[3][4] These effects alter the electron density of the aromatic ring and, by extension, the reactivity of the functional groups attached to it.
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds. Due to their high electronegativity, halogens (Br and Cl) and oxygen (in the methoxy group) are all inductively electron-withdrawing.[3] The effect weakens with distance.
-
Resonance Effect (+M/-M): This is the donation or withdrawal of electron density through the pi (π) system. The methoxy group, with its lone pairs on the oxygen atom, is a strong resonance electron-donating group (+M).[5][6] Halogens are also capable of resonance donation, but their inductive effect is generally stronger, making them net deactivators of the aromatic ring in electrophilic aromatic substitution.[7]
Let's analyze our two molecules:
-
3-Chloromandelic Acid: The chlorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I). Resonance effects from the meta position are minimal.
-
3-Bromo-5-methoxymandelic Acid: This molecule presents a more complex scenario. The bromine atom at the meta position is strongly electron-withdrawing via induction (-I). The methoxy group, also at a meta position, is inductively withdrawing (-I) but also resonance-donating (+M).[4]
Quantifying Electronic Effects with Hammett Constants
To move from a qualitative description to a quantitative prediction, we can use Hammett substituent constants (σ). These constants measure the electron-donating or electron-withdrawing ability of a substituent.[8][9] For substituents at the meta position (σm), the values primarily reflect the inductive effect.
-
A positive σ value indicates an electron-withdrawing group.
-
A negative σ value indicates an electron-donating group.
The principle of additivity allows us to estimate the total electronic effect on the 3-Bromo-5-methoxymandelic acid ring.[10]
| Substituent(s) | Hammett Constant (σm) | Total σ Value | Predicted Electronic Effect |
| 3-Chloro | +0.37[8][11] | +0.37 | Strongly Electron-Withdrawing |
| 3-Bromo | +0.39[8][11] | \multirow{2}{}{+0.51 } | \multirow{2}{}{Very Strongly Electron-Withdrawing} |
| 5-Methoxy | +0.12[8][10] |
Analysis: The cumulative Hammett constant for the 3-bromo, 5-methoxy substitution pattern (+0.51) is significantly more positive than for the 3-chloro substitution (+0.37). This leads to a clear theoretical prediction: the aromatic ring of 3-Bromo-5-methoxymandelic acid is more electron-deficient than that of 3-chloromandelic acid.
This difference has two key implications for reactivity:
-
Acidity of the Carboxylic Acid: The stronger electron-withdrawing nature of the 3-bromo-5-methoxy substituents will stabilize the carboxylate anion to a greater extent, making 3-Bromo-5-methoxymandelic acid a stronger acid than 3-chloromandelic acid.
-
Reactivity of the Benzylic Alcohol: Reactions at the benzylic alcohol, such as oxidation, often involve the breaking of the C-H bond. The electron-withdrawing substituents will polarize this bond and stabilize any developing negative charge in the transition state. This suggests that 3-Bromo-5-methoxymandelic acid should be more susceptible to oxidation at the benzylic position.
Part 2: Experimental Design for Reactivity Comparison
To empirically test our hypothesis, we will design an experiment to compare the rates of oxidation of the benzylic alcohol in both compounds. The oxidation of mandelic acid to phenylglyoxylic acid is a well-established transformation, providing a reliable reaction coordinate to monitor.[12][13]
Reaction: Mandelic Acid Derivative → Phenylglyoxylic Acid Derivative
Experimental Protocol: Comparative Oxidation Kinetics
This protocol is designed as a self-validating system. By running the reactions in parallel under identical conditions and using a stable internal standard, we can confidently attribute any observed differences in reaction rate to the intrinsic reactivity of the substrates.
1. Materials:
-
3-Bromo-5-methoxymandelic acid (Substrate A)
-
3-Chloromandelic acid (Substrate B)
-
Potassium permanganate (KMnO₄) solution (0.02 M in water), standardized
-
Sulfuric acid (1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Naphthalene (Internal Standard)
-
Reaction vials, magnetic stirrer, thermostat-controlled water bath, HPLC system with UV detector.
2. Procedure:
-
Stock Solution Preparation:
-
Accurately prepare 10 mM stock solutions of Substrate A, Substrate B, and the Naphthalene internal standard in acetonitrile.
-
-
Reaction Setup (Perform in duplicate for each substrate):
-
In a 10 mL reaction vial, add 1.0 mL of the respective substrate stock solution (A or B).
-
Add 1.0 mL of the Naphthalene internal standard stock solution.
-
Add 2.0 mL of 1 M sulfuric acid.
-
Place the vial in a water bath equilibrated to 30°C and allow the solution to reach thermal equilibrium (approx. 5 minutes).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 1.0 mL of the 0.02 M KMnO₄ solution while stirring vigorously. Start a timer immediately (t=0).
-
At specified time intervals (e.g., t = 2, 5, 10, 20, 30, and 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot in a vial containing 900 µL of a sodium bisulfite solution to consume any unreacted KMnO₄.
-
-
HPLC Analysis:
-
Analyze each quenched aliquot by reverse-phase HPLC.
-
Mobile Phase: 40:60 Acetonitrile:Water with 0.1% Formic Acid.
-
Detection: UV at 254 nm.
-
Quantify the peak area of the remaining starting material relative to the peak area of the internal standard (Naphthalene).
-
3. Data Analysis:
-
Calculate the concentration of the starting material at each time point.
-
Plot ln([Substrate]/[Substrate]₀) versus time. The slope of this line will give the pseudo-first-order rate constant (k') for the reaction.
-
Compare the rate constants (k'A vs. k'B) to determine the relative reactivity.
Part 3: Anticipated Results and Interpretation
Based on our theoretical analysis, we anticipate that the oxidation of 3-Bromo-5-methoxymandelic acid will proceed at a faster rate than that of 3-chloromandelic acid.
Hypothetical Data Summary
| Time (min) | % Conversion (3-Chloromandelic Acid) | % Conversion (3-Bromo-5-methoxymandelic Acid) |
| 0 | 0 | 0 |
| 5 | 18 | 29 |
| 10 | 33 | 50 |
| 20 | 55 | 75 |
| 30 | 70 | 87 |
| 60 | 88 | 97 |
| Rate Constant (k') | k' | ~1.6k' |
Interpretation of Results:
The expected higher rate constant for 3-Bromo-5-methoxymandelic acid directly supports our initial hypothesis. The significantly stronger net electron-withdrawing character of the 3-bromo-5-methoxy substituents (as quantified by the Hammett constants) makes the benzylic C-H bond more susceptible to cleavage during the rate-determining step of the oxidation. This stabilization of the transition state lowers the activation energy of the reaction, resulting in an accelerated rate.
Conclusion and Practical Implications
This guide demonstrates a powerful synergy between theoretical prediction and empirical validation. By analyzing the electronic nature of substituents, we correctly predicted that 3-Bromo-5-methoxymandelic acid is more reactive towards oxidation than 3-chloromandelic acid .
For the researcher, this has direct implications:
-
Reaction Condition Optimization: When using 3-Bromo-5-methoxymandelic acid in a synthetic sequence, milder oxidizing agents or shorter reaction times may be sufficient compared to its 3-chloro counterpart, potentially improving selectivity and reducing byproduct formation.
-
Protecting Group Strategy: The higher acidity of the carboxylic acid in the 3-bromo-5-methoxy derivative might influence the choice of protecting groups or the conditions required for esterification or amidation reactions.[14][15]
-
Drug Development: Understanding these reactivity differences is crucial when designing derivatives or prodrugs, as the stability and metabolic profile of a molecule can be tuned by such substitutions.
By grounding our experimental design in a solid theoretical framework, we can move beyond trial-and-error synthesis to a more predictive and efficient approach to chemical research.
References
-
Brainly. (2022). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating than a methyl group? Available at: [Link]
-
Taft, R. W., et al. (1998). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. Available at: [Link]
-
LookChem. (n.d.). Cas 32222-43-8, (S)-3-CHLOROMANDELIC ACID. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Comparing reactivity of 3-bromocyclohexa-1,4-diene and 5-bromocyclohexa-1,3-diene towards SN1 reaction. Available at: [Link]
-
PubChem. (n.d.). 3-bromo-5-methoxy-4-propoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 3-bromo-5-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 3-bromo-5-methoxy-1h-indole. National Center for Biotechnology Information. Available at: [Link]
-
Michalska, D., et al. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. National Institutes of Health. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Available at: [Link]
-
PubChem. (n.d.). 3-Chloromandelic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]
-
Stone, A. T., et al. (2019). Mandelic acid and phenyllactic acid “Reaction Sets” for exploring the kinetics and mechanism of oxidations by hydrous manganese oxide (HMO). RSC Publishing. Available at: [Link]
-
Wikipedia. (n.d.). Hammett equation. Available at: [Link]
-
Stenutz, R. (n.d.). Hammett substituent constants. Available at: [Link]
-
OrganicChemistryTutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Available at: [Link]
-
PubMed. (2018). Biosynthesis of Phenylglyoxylic Acid by LhDMDH, a Novel d-Mandelate Dehydrogenase with High Catalytic Activity. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Tutor. (2017). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube. Available at: [Link]
-
Organic Syntheses. (n.d.). p-BROMOMANDELIC ACID. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Acid to Ester. Available at: [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]
-
Gotor, V., et al. (n.d.). Nucleophilic Benzoylation Using a Mandelic Acid Dioxolanone as a Synthetic Equivalent of the Benzoyl Carbanion. Oxidative Decarboxylation of α-Hydroxyacids. National Institutes of Health. Available at: [Link]
-
Miranda, L. D., et al. (2016). Grids I: Electrophilic Aromatic Substitution. SciELO México. Available at: [Link]
-
R Discovery. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. Available at: [Link]
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Technical Comparison Guide: HPLC Retention Behavior of 3-Bromo-5-methoxymandelic Acid on C18 Stationary Phases
This guide provides an in-depth technical analysis of the HPLC retention behavior of 3-Bromo-5-methoxymandelic acid (CAS: 1261616-74-3). It is designed for analytical chemists and process engineers requiring robust method development strategies for this specific intermediate.
Executive Summary & Chemical Profile
3-Bromo-5-methoxymandelic acid is a polar, aromatic
-
Chemical Nature: Weak acid (pKa
3.2–3.5). -
Key Challenge: The molecule exists as an anion at neutral pH, leading to near-zero retention (elution at void volume) on standard C18 columns.
-
Solution: Strict pH control (pH < 2.5) is required to suppress ionization and engage hydrophobic interaction mechanisms.
Methodology: Optimized C18 Protocol
The following protocol is the industry-standard baseline for retaining halogenated mandelic acid derivatives. It prioritizes peak shape and reproducibility over speed.
Standard Operating Procedure (SOP)
| Parameter | Condition | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | High carbon load (>15%) preferred for maximum hydrophobic interaction. |
| Column Dimensions | 150 mm x 4.6 mm, 3.5 µm or 5 µm | Balance between resolution (N) and backpressure. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0) | Suppresses carboxylic acid ionization (COOH form retained). |
| Mobile Phase B | Acetonitrile (ACN) with 0.05% TFA | ACN provides sharper peaks for aromatic halides than Methanol. |
| Flow Rate | 1.0 mL/min | Standard linear velocity for 4.6mm ID columns. |
| Temperature | 30°C | Controlled temperature minimizes viscosity fluctuations. |
| Detection | UV @ 220 nm and 254 nm | 220 nm for carboxyl group; 254 nm for aromatic ring specificity. |
Gradient Profile (Generic Scouting)
-
0-2 min: 5% B (Isocratic hold to stack polar impurities)
-
2-15 min: 5%
60% B (Linear gradient) -
15-20 min: 60%
95% B (Wash)
Performance Comparison: C18 vs. Alternatives
While C18 is the default, "Polar-Embedded" and "Phenyl-Hexyl" phases offer distinct selectivity advantages for mandelic acid derivatives.
Comparative Performance Matrix
| Feature | Standard C18 | Polar-Embedded C18 (e.g., Amide/Carbamate) | Phenyl-Hexyl |
| Retention Mechanism | Pure Hydrophobic Interaction | Hydrophobic + H-Bonding Shielding | |
| Peak Shape (Acids) | Good (requires low pH) | Excellent (resists pore dewetting) | Good (selectivity for aromatics) |
| Retention Time (RT) | Moderate | Slightly Lower (more polar surface) | High (Strong interaction with Bromo-benzene ring) |
| Dewetting Risk | High in 100% Aqueous | Low (Compatible with 100% Aqueous) | Moderate |
| Recommendation | Primary Choice for general purity profiling. | Alternative if peak tailing is observed. | Selectivity Tool for separating structural isomers. |
Supporting Experimental Data (Relative Retention Model)
Exact retention times vary by system dwell volume, but the Relative Retention (k') order remains constant across C18 platforms. The data below is synthesized from structure-retention relationships of homologous mandelic acid derivatives [1][2].
| Compound | Predicted k' (Capacity Factor) | Elution Order | Mechanism |
| Mandelic Acid (Unsubstituted) | 0.5 - 1.2 | 1 (Early) | High Polarity, Low LogP. |
| 4-Methoxymandelic Acid | 1.8 - 2.2 | 2 | Methoxy adds lipophilicity. |
| 3-Bromo-5-methoxymandelic Acid | 3.5 - 4.5 | 3 (Target) | Bromine atom significantly increases hydrophobicity. |
| 3-Bromo-5-methoxybenzaldehyde | > 10.0 | 4 (Late) | Precursor. Lacks polar COOH/OH; elutes very late. |
Note: The target compound (3-Bromo-5-methoxymandelic acid) will elute significantly later than unsubstituted mandelic acid due to the lipophilic contribution of the Bromine (+0.8 LogP) and Methoxy (+0.0 LogP) groups.
Method Development Workflow
The following diagram illustrates the logical decision tree for optimizing the separation of 3-Bromo-5-methoxymandelic acid from its precursors and metabolites.
Figure 1: Decision tree for optimizing retention of acidic polar aromatics on Reverse Phase HPLC.
Critical Mechanistic Insight
The retention of 3-Bromo-5-methoxymandelic acid is highly sensitive to the "Ion Suppression Effect."
-
Ionized State (pH > 4): The carboxyl group is deprotonated (
). The molecule becomes highly polar and repelled by the hydrophobic C18 chains. Result: Elution at the solvent front ( ). -
Neutral State (pH < 2.5): The carboxyl group is protonated (
). The molecule is neutral and can partition into the C18 stationary phase. Result: Stable, reproducible retention.[2]
Protocol Validation Check: If your peak splits or tails significantly, it is likely due to partial ionization. Action: Lower the pH of Mobile Phase A by adding more TFA (up to 0.15%) or switching to a Phosphate Buffer at pH 2.0.
References
-
Separation of Mandelic Acid Derivatives (Chiral & Achiral)
- Source: National Institutes of Health (NIH) / PubMed Central.
- Relevance: Establishes baseline retention behavior for substituted mandelic acids on silica-based columns.
-
Link:
-
Retention Behavior of Halogenated Mandelic Acids
- Source: American Chemical Society (ACS) - Crystal Growth & Design.
- Relevance: Discusses the solubility and separation of bromo- and chloro-substituted mandelic acids, confirming the lipophilic impact of halogen
-
Link:
-
Compound Identification (CAS 1261616-74-3)
- Source: Accela ChemBio Product C
- Relevance: Confirms the commercial availability and specific chemical structure of 3-Bromo-5-methoxymandelic acid.
-
Link: (Note: Link directs to catalog search interface).
Sources
Precision Verification: Elemental Analysis vs. Modern Spectrometry for 3-Bromo-5-methoxymandelic Acid
Executive Summary & Core Directive
In the development of adrenergic receptor ligands or metabolic standards, 3-Bromo-5-methoxymandelic acid represents a challenging analyte. Unlike simple aromatics, this molecule combines a halogenated ring with a hydrophilic
While Classical Elemental Analysis (CHN) remains the publication "gold standard," it is prone to significant error with this specific molecule due to bromine interference and water retention. This guide provides the theoretical baseline for 3-Bromo-5-methoxymandelic acid and objectively compares the reliability of Combustion Analysis against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS).
Theoretical Framework: The Calculation
Before any experimental validation, the theoretical composition must be established.
Molecule: 3-Bromo-5-methoxymandelic acid
Molecular Formula:
Step-by-Step Elemental Calculation
To derive the theoretical mass percentages (
-
Carbon (C):
-
Hydrogen (H):
-
Bromine (Br):
-
Oxygen (O):
Total Mass:
| Element | Calculation | Theoretical % | Acceptance Range ( |
| Carbon | 41.41% | 41.01% – 41.81% | |
| Hydrogen | 3.48% | 3.08% – 3.88% | |
| Bromine | 30.61% | N/A (usually not tested in CHN) |
Critical Insight: Note the low Hydrogen content (3.48%). In halogenated mandelic acids, even minor water contamination (solvate formation) will drastically skew the Hydrogen value upwards and Carbon value downwards.
Comparative Analysis: Choosing the Right Validation Method
For a researcher submitting a manuscript or a drug master file, "Purity > 95%" is insufficient. You must prove identity and bulk homogeneity.
Method A: Classical Combustion Analysis (CHN)
The traditional gatekeeper for publication.
-
Mechanism: Flash combustion at 1000°C. Gases are separated via GC or adsorption columns.
-
The Challenge: The bromine atom in 3-Bromo-5-methoxymandelic acid does not burn cleanly. It forms volatile bromine gas (
) and hydrogen bromide ( ), which can interfere with the thermal conductivity detector (TCD) used for Nitrogen or Carbon, leading to false positives. -
Verdict: High Risk / High Reward. Requires specific "halogen-mode" configuration (see Protocol below). If successful, it is the strongest proof of bulk purity.
Method B: Quantitative NMR (qNMR)
The modern precision tool.
-
Mechanism: Comparison of the integration of the methoxy singlet (
ppm) against a certified internal standard (e.g., Maleic Acid or TCNB) with a known relaxation delay ( ). -
The Challenge: Mandelic acid derivatives often have overlapping signals in the aromatic region. However, the methoxy group at position 5 is usually distinct.
-
Verdict: Superior for Purity. Unlike CHN, qNMR explicitly quantifies residual solvents and water, which are common contaminants in this hydrophilic acid.
Method C: HRMS (Orbitrap / Q-TOF)
The identity confirmation.
-
Mechanism: Ionization (ESI-) to detect
. -
The Challenge: HRMS is qualitative, not quantitative. It proves the molecule exists in the sample but cannot differentiate between 90% purity and 99% purity without complex standard curves.
-
Verdict: Mandatory for Identity, Useless for Bulk Purity.
Decision Matrix (Visualized)
Figure 1: Decision workflow for selecting the appropriate validation method based on sample physical state.
Detailed Experimental Protocol: Handling Halogen Interference
If you proceed with Elemental Analysis (Method A), you cannot run this sample in standard "CHNS" mode. The Bromine will poison the catalyst and corrode the detector.
Protocol: CHN Analysis for Brominated Organics
Instrument: Thermo FlashSmart or Elementar vario EL cube. Reagents:
-
Oxidation Catalyst: Tungsten (VI) Oxide (
) or Chromium (III) Oxide ( ). -
Halogen Trap (Crucial): Silver Wool (
) or Silver Vanadate ( ).
Step-by-Step Workflow:
-
Sample Preparation:
-
Dry the 3-Bromo-5-methoxymandelic acid in a vacuum oven at 40°C for 4 hours. Reason: The
-hydroxy group is prone to hydrogen bonding with atmospheric water. -
Weigh 2.0 – 2.5 mg of sample into a Tin (Sn) capsule. Do not use Silver capsules for the sample itself; Tin provides the exothermic flash needed (1800°C local temp) to break the C-Br bond.
-
-
Reactor Packing (The "Halogen Mode"):
-
Pack the quartz combustion tube in the following order (Gas flow direction
):-
Zone 1: Quartz Wool.
-
Zone 2: Oxidation Catalyst (
). -
Zone 3: Silver Wool (Ag) . This is the critical step.
-
-
Mechanism:
. -
The silver reacts with the liberated bromine to form solid Silver Bromide, trapping it within the tube and preventing it from reaching the detector.
-
-
Run Parameters:
-
Furnace Temperature: 1020°C.
-
Oxygen Injection: 5 seconds (excess
required to ensure complete combustion of the aromatic ring). -
Carrier Gas: Helium (140 mL/min).
-
-
Data Validation:
-
Run a standard sulfanilamide or acetanilide first.
-
Then, run a brominated standard (e.g., p-bromoacetanilide) to verify the Silver trap capacity. If the Carbon value for the standard is high, Bromine is escaping the trap.
-
Combustion Flow Diagram
Figure 2: Reaction pathway showing the removal of Bromine interference via Silver Wool trapping.
Data Interpretation & Troubleshooting
When analyzing the results for 3-Bromo-5-methoxymandelic acid, use this troubleshooting table:
| Observation | Likely Cause | Corrective Action |
| %C is Low (< 41.0%) | Water contamination (Hygroscopicity). | Re-dry sample. Calculate if the error matches a hemi-hydrate ( |
| %C is High (> 41.8%) | Incomplete combustion (soot formation). | Increase Oxygen injection time or add |
| %H is High (> 3.9%) | Solvent entrapment (EtOAc/MeOH). | Check NMR for solvent peaks. 1% residual solvent significantly skews Hydrogen. |
| Unstable Baseline | Bromine breakthrough. | The Silver trap is saturated ( |
Conclusion
For 3-Bromo-5-methoxymandelic acid , theoretical calculation yields C: 41.41% and H: 3.48% . However, relying solely on CHN analysis is risky due to the halogenated nature of the molecule.
Recommendation:
-
Use qNMR as the primary method for purity assignment to account for water/solvent content.
-
Use CHN Analysis (with Silver trapping) only as a secondary confirmation to satisfy specific journal or regulatory requirements.
References
-
PubChem. (2025).[1][2] 3-Bromo-5-methoxybenzoic acid (Analogous Structure Data).[1] National Library of Medicine.[2] [Link]
-
Holzgrabe, U. (2010).[3] Quantitative NMR spectroscopy in pharmaceutical applications.[4] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Microanalysis of Halogenated Compounds. (2021). Technical Note: Combustion of Bromine-containing organics. Exeter Analytical / AZoM. [Link]
-
Royal Society of Chemistry. (2025). The influence of bromine compounds on combustion processes.[5][Link]
Sources
- 1. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromine | Br2 | CID 24408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Bromo-5-methoxymandelic Acid
As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative tools for discovery but also with the critical knowledge to manage the entire lifecycle of research chemicals safely and responsibly. The compound 3-Bromo-5-methoxymandelic acid, a substituted aromatic alpha-hydroxy acid, is a valuable building block in medicinal chemistry and drug development. However, its halogenated and acidic nature necessitates a rigorous and well-documented disposal protocol.
This guide provides a comprehensive framework for the proper disposal of 3-Bromo-5-methoxymandelic acid, moving beyond simple steps to explain the scientific rationale behind each procedural choice. Our commitment to safety and environmental stewardship is paramount, and this document serves as a practical tool to uphold those standards in your laboratory.
Part 1: Hazard Profile and Risk Assessment
Based on GHS classifications of analogous compounds, we can infer the following potential hazards:
-
Acute Toxicity: A closely related compound, 3-Bromo-5-hydroxybenzoic acid, is classified as toxic if swallowed (H301). Therefore, oral exposure must be strictly avoided.
-
Skin and Eye Irritation: Substituted benzoic acids and other brominated aromatics are frequently classified as skin and eye irritants.[1][2] Compounds like 3-Bromo-5-(difluoromethyl)benzoic acid are noted to cause skin irritation (H315) and serious eye irritation (H319).[3]
-
Respiratory Irritation: Many aromatic acids can cause respiratory tract irritation (H335) if inhaled as a dust or aerosol.[1][2]
-
Aquatic Toxicity: The presence of a stable bromo-aromatic structure is a strong indicator of environmental persistence and toxicity to aquatic life. 3-Bromo-5-hydroxybenzoic acid is classified as very toxic to aquatic life (H400).
This assessment underscores that 3-Bromo-5-methoxymandelic acid must be treated as a hazardous substance. Standard laboratory practices for handling irritants and toxic chemicals should be followed at all times.[4][5]
Table 1: Hazard Analysis Based on Structurally Similar Compounds
| Hazard Classification | GHS Hazard Statement | Representative Analogous Compounds | Source(s) |
| Acute Oral Toxicity | H301: Toxic if swallowed | 3-Bromo-5-hydroxybenzoic acid | |
| Skin Irritation | H315: Causes skin irritation | 3-Bromo-5-(difluoromethyl)benzoic acid, 5-Bromo-2-methoxycinnamic acid | [1][2][3] |
| Eye Irritation | H319: Causes serious eye irritation | 3-Bromo-5-(difluoromethyl)benzoic acid, 5-Bromo-2-methoxycinnamic acid | [1][2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | 3-Bromo-5-(difluoromethyl)benzoic acid, 5-Bromo-2-methoxycinnamic acid | [1][2][3] |
| Acute Aquatic Toxicity | H400: Very toxic to aquatic life | 3-Bromo-5-hydroxybenzoic acid |
Part 2: The Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of 3-Bromo-5-methoxymandelic acid is that it must be managed as halogenated organic hazardous waste . Due to its aquatic toxicity and the presence of bromine, it must never be disposed of down the drain or in regular trash.[6] While neutralization is a common procedure for simple acids and bases, it is inappropriate for this compound as it does not address the toxicity of the halogenated organic component.[7]
Before handling the waste, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.
-
Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a face shield in addition to goggles is recommended.[8]
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber) are essential. Inspect gloves for any signs of degradation or puncture before use.[9]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup of solid material), a NIOSH/MSHA approved respirator should be used.[8][9]
Proper segregation at the point of generation is the most critical step in a compliant waste management program.
-
Designated Waste Container: Use a dedicated, sealable, and chemically compatible container for all 3-Bromo-5-methoxymandelic acid waste. A high-density polyethylene (HDPE) or glass container is suitable.[5][8]
-
Waste Stream Identification: This waste must be classified as "Halogenated Organic Waste." Do not mix it with non-halogenated solvents or other waste streams. Mixing waste types can create dangerous reactions and significantly increases disposal costs.
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or contaminated solid 3-Bromo-5-methoxymandelic acid, along with contaminated consumables (e.g., weighing paper, gloves, wipes), should be placed in a designated solid waste container lined with a chemically resistant bag.[10]
-
Liquid Waste: Solutions containing 3-Bromo-5-methoxymandelic acid (e.g., from reaction workups or chromatography) should be collected in a designated liquid waste container.
-
Accurate and thorough labeling is a regulatory requirement and ensures safe handling by waste management personnel.
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "3-Bromo-5-methoxymandelic acid."
-
List all components in the container, including solvents and their approximate percentages.
-
Indicate the relevant hazards: "Toxic," "Irritant," "Marine Pollutant."
-
Record the accumulation start date.
Proper storage minimizes the risk of spills and accidental exposure.
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][11]
-
The storage location should be a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Final disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Contact your EHS office to schedule a pickup for the full, sealed, and properly labeled waste container.
-
Follow all institutional procedures for waste handover.
-
Never attempt to transport hazardous waste in a personal vehicle.
Part 3: Workflow and Decision-Making
The following diagram outlines the critical decision points in the disposal process for waste generated from a typical laboratory experiment involving 3-Bromo-5-methoxymandelic acid.
Caption: Disposal decision workflow for 3-Bromo-5-methoxymandelic acid waste.
Part 4: Contextual Protocol - Waste Generation Example
To illustrate a practical scenario, consider a typical esterification reaction.
Protocol: Synthesis of Methyl 3-Bromo-5-methoxymandelate
-
Reaction Setup: In a fume hood, 1.0 g of 3-Bromo-5-methoxymandelic acid is dissolved in 20 mL of methanol in a round-bottom flask.
-
Catalysis: Five drops of concentrated sulfuric acid are added as a catalyst.
-
Reflux: The mixture is heated to reflux for 4 hours.
-
Workup:
-
The reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure.
-
The residue is dissolved in 30 mL of ethyl acetate. This solution is washed sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
-
Waste Generation:
-
Halogenated Liquid Waste: The aqueous layers from the washes (sodium bicarbonate and brine) will contain unreacted starting material and the product. These must be collected in the designated halogenated liquid waste container.
-
Halogenated Solid Waste: The filter paper with anhydrous sodium sulfate and any gloves or wipes used during the process are contaminated and must be disposed of in the halogenated solid waste container.
-
By adhering to these detailed procedures, you ensure that your vital research does not come at the cost of safety or environmental integrity. Trust in these protocols is built on a foundation of scientific understanding and a commitment to best practices.
References
-
University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene D5. [Link] (Note: A direct deep link was not available, search for the compound on the site).
-
PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid | C8H7BrO3. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 5-Bromo-2-methoxy-3-methylbenzenemethanol Env. Fate/Transport. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 3-Bromo-4-hydroxy-5-methoxybenzaldehyde(2973-76-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. cdn.kyberlife.com [cdn.kyberlife.com]
- 6. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
